Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate
Beschreibung
Eigenschaften
IUPAC Name |
methyl 6-methoxy-1,3-benzothiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-13-6-3-4-7-8(5-6)15-9(11-7)10(12)14-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOPRRYQDHCORU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350636 | |
| Record name | Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884-22-0 | |
| Record name | Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate
Topic: Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate Content Type: Technical Monograph & Experimental Guide Author Persona: Senior Application Scientist, Chemical Biology Division[1][2]
A Critical Intermediate in Bioluminescent Chemistry and Drug Discovery[1][2]
Executive Summary
Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate (CAS: 884-22-0 ) represents a "privileged scaffold" in heterocyclic chemistry.[1][2] While it possesses intrinsic value as a pharmacophore in medicinal chemistry—particularly in antitumor and antimicrobial research—its primary industrial and academic significance lies in its role as the penultimate intermediate in the total synthesis of D-Luciferin (Firefly Luciferin).[2]
This guide provides a rigorous analysis of its physiochemical properties, a validated protocol for its synthesis (adapted from the classical White method), and a strategic overview of its reactivity profile.
Structural Analysis & Physiochemical Identity[3]
The molecule consists of a fused benzene and thiazole ring (benzothiazole) substituted at the 6-position with an electron-donating methoxy group and at the 2-position with an electron-withdrawing methyl ester.[1][2]
Electronic Push-Pull System
The 6-methoxy group acts as a strong Electron Donating Group (EDG) via resonance, increasing electron density primarily at the C4 and C7 positions.[1][2] Conversely, the 2-carboxylate moiety acts as an electron sink, activating the C2 position for nucleophilic attack (e.g., hydrolysis) while stabilizing the ring system.
Physiochemical Data Table[2]
| Property | Value / Description |
| CAS Number | 884-22-0 |
| Molecular Formula | C₁₀H₉NO₃S |
| Molecular Weight | 223.25 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; Poorly soluble in water |
| Storage | Inert atmosphere, 2-8°C (Hydrolysis sensitive) |
| Key Spectroscopic Signatures (¹H NMR) | δ ~3.85 (s, 3H, OMe), δ ~4.05 (s, 3H, COOMe), Aromatic region: δ 7.0-8.0 |
Structural Visualization
The following diagram illustrates the core numbering scheme and the electronic vectors influencing reactivity.
Figure 1: Electronic relationship between the 6-methoxy donor and the 2-carboxylate acceptor.[2]
Synthetic Protocol: The Modified White Synthesis
The most authoritative route to this compound is the condensation of 2-amino-5-methoxybenzenethiol with dimethyl oxalate .[2] This is a variation of the method originally described by White et al. (1961/1963) for the ethyl ester.
Pre-requisite: Handling Aminothiols
Safety Warning: Aminothiols are prone to rapid oxidation to disulfides.[1][2] All reactions must be performed under an inert atmosphere (Argon or Nitrogen).
Step-by-Step Methodology
Reaction:
2-Amino-5-methoxybenzenethiol + Dimethyl Oxalate → Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate[2]
Reagents:
-
2-Amino-5-methoxybenzenethiol (1.0 eq)[2]
-
Dimethyl oxalate (1.2 eq)[2]
-
Solvent: Anhydrous Methanol (or Toluene for higher temp)[2]
-
Catalyst: Glacial Acetic Acid (catalytic amount) or p-TsOH[2]
Protocol:
-
Inert Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.
-
Dissolution: Charge the flask with 2-amino-5-methoxybenzenethiol (e.g., 10 mmol). Add anhydrous methanol (50 mL) via syringe.
-
Addition: Add dimethyl oxalate (12 mmol) to the solution. If the oxalate is solid, add it quickly against a positive pressure of Argon.
-
Reflux: Heat the reaction mixture to reflux (65°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The disappearance of the thiol and the appearance of a fluorescent spot (under UV 365nm) indicates conversion.
-
Workup:
-
Cool the mixture to room temperature.
-
Concentrate the solvent in vacuo to approximately 20% of the original volume.
-
Cool the residue in an ice bath (0°C). The product should precipitate.
-
-
Purification: Filter the precipitate and wash with cold methanol. If necessary, recrystallize from hot methanol or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Validation Criteria:
-
¹H NMR (CDCl₃, 400 MHz): Look for the disappearance of the broad NH/SH signals and the integration of two distinct methyl singlets.
-
Mass Spec: [M+H]⁺ = 224.04.
Reactivity & Applications in Chemical Biology[7]
The primary utility of this methyl ester lies in its specific reactivity at the C2 position. It serves as a "masked" acid.
Hydrolysis to the Free Acid
For biological applications (e.g., Luciferin synthesis), the methyl ester must be hydrolyzed.
-
Conditions: K₂CO₃ (aq) in MeOH or LiOH in THF/Water.
-
Note: Avoid harsh acidic hydrolysis which may cleave the methyl ether at the 6-position prematurely.[2]
The Luciferin Pathway
The following workflow details how the methyl ester is converted into D-Luciferin, the light-emitting substrate for Firefly Luciferase.
Figure 2: The synthetic workflow converting the methyl ester target to D-Luciferin.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Oxidation of starting aminothiol.[2] | Degas solvents thoroughly; use fresh thiol or reduce disulfide precursor in situ with Zn/AcOH. |
| Impurity (Disulfide) | Dimerization of thiol.[2] | Add a reducing agent (e.g., TCEP) if compatible, or purify via chromatography strictly under Argon. |
| Incomplete Hydrolysis | Steric hindrance or poor solubility.[2] | Switch from MeOH to THF/Water (1:1) to improve solubility of the ester. |
References
-
White, E. H., McCapra, F., & Field, G. F. (1963). The Structure and Synthesis of Firefly Luciferin. Journal of the American Chemical Society, 85(3), 337–343.
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13-21. (Context on bioluminescent probes). [2]
-
PubChem Compound Summary. Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate (CAS 884-22-0).[2][3][4] [2]
-
McCapra, F., & Razavi, Z. (1976). Biosynthesis of luciferin in the firefly. Journal of the Chemical Society, Chemical Communications, (5), 153-154. [2]
Sources
Introduction: The Significance of the 6-Methoxybenzothiazole Scaffold
An In-depth Technical Guide to the Biological Activity of 6-Methoxybenzothiazole Derivatives
The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring, represents a "privileged structure" in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4] The unique methine center in the thiazole ring and the potential for substitution at various positions make it a versatile framework for drug design.[1]
This guide focuses specifically on derivatives featuring a methoxy (-OCH3) group at the 6-position of the benzothiazole core. This particular substitution is of high interest as the electron-donating nature of the methoxy group can significantly modulate the molecule's electronic properties, lipophilicity, and binding interactions with biological targets, often enhancing its therapeutic potential.[5][6] We will explore the key biological activities of these compounds, delve into their mechanisms of action, provide field-proven experimental protocols, and analyze their structure-activity relationships (SAR) to provide a comprehensive resource for researchers and drug development professionals.
Part 1: Anticancer Activity
6-Methoxybenzothiazole derivatives have emerged as a potent class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines through diverse mechanisms of action.[3][7][8]
Mechanism of Action: Microtubule Destabilization
A primary anticancer mechanism for several potent 6-methoxybenzothiazole derivatives is the disruption of microtubule dynamics.[9] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), cell structure, and intracellular transport. By interfering with the polymerization of tubulin into microtubules, these compounds can arrest the cell cycle, typically at the G2/M phase, and subsequently induce programmed cell death (apoptosis).[9]
Several studies have shown that certain derivatives bind to the colchicine site on β-tubulin, preventing its polymerization.[9] This disruption of the microtubule network leads to mitotic arrest and is a validated strategy in cancer chemotherapy.
Diagram: Proposed Anticancer Mechanism of Action
Caption: Drug binding to tubulin inhibits polymerization, leading to G2/M arrest and apoptosis.
Other Anticancer Mechanisms
Beyond tubulin inhibition, these derivatives act on other validated cancer targets:
-
Enzyme Inhibition: Certain compounds are potent inhibitors of enzymes crucial for tumor growth and survival, such as carbonic anhydrases (implicated in tumor acidosis and hypoxia), NQO2, and various tyrosine kinases.[3][7][10][11]
-
Apoptosis Induction: Some derivatives can induce apoptosis through mitochondrial-dependent pathways, often involving the activation of the p53 tumor suppressor gene.[7]
Quantitative Data: In Vitro Cytotoxicity
The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Isoxazole Derivative (20c) | Colo205 (Colon) | 5.04 - 13 | [7] |
| Naphthalimide Derivative | HT-29 (Colon) | 3.72 | [8][12] |
| Naphthalimide Derivative | A549 (Lung) | 4.07 | [8][12] |
| Naphthalimide Derivative | MCF-7 (Breast) | 7.91 | [8][12] |
| Thiadiazole Derivative | Various | Good Activity | [5] |
| 3',4',5'-Trimethoxy Analogue | NQO2 Enzyme | 0.051 | [10] |
Part 2: Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[13] 6-Methoxybenzothiazole derivatives have demonstrated significant potential, with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[14][15]
Mechanism of Action
The antibacterial action of benzothiazoles is often attributed to their ability to inhibit essential bacterial enzymes that are absent in mammals, providing a degree of selective toxicity.[13] Key targets include:
-
Dihydrofolate Reductase (DHFR): Inhibition of this enzyme disrupts the folic acid synthesis pathway, which is vital for bacterial DNA synthesis and survival.[13]
-
Dihydropteroate Synthase (DHPS): This enzyme is another critical component of the folate pathway, and its inhibition by sulfonamide-containing benzothiazole derivatives has been reported.[13]
-
DNA Gyrase: This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death.[13]
Quantitative Data: Antibacterial Efficacy
Antimicrobial activity is commonly assessed by the Minimum Inhibitory Concentration (MIC) or by measuring the zone of inhibition in an agar diffusion assay.
| Derivative Class | Bacterial Strain | Activity Measurement | Result | Reference |
| Metal-Complexed Schiff Base | S. aureus | Zone of Inhibition | 16.0 - 27.0 mm | [14] |
| Metal-Complexed Schiff Base | E. coli | Zone of Inhibition | 13.0 - 15.0 mm | [14] |
| Hydrazone/Pyrazole Derivatives | B. subtilis, S. aureus | Active | - | [15] |
| Hydrazone/Pyrazole Derivatives | P. aeruginosa, E. coli | Active | - | [15] |
| Nitro-substituted Derivatives | P. aeruginosa | Potent Activity | - | [16] |
Part 3: Neuroprotective Activity
Emerging research highlights the potential of 6-methoxybenzothiazole derivatives in treating neurodegenerative diseases like Parkinson's and Alzheimer's disease.[17][18] This activity is primarily linked to the inhibition of specific enzymes in the brain.
Mechanism of Action: MAO-B Inhibition
The primary mechanism of neuroprotection is the potent and selective inhibition of Monoamine Oxidase B (MAO-B).[18][19] MAO-B is a mitochondrial enzyme that metabolizes neurotransmitters like dopamine. In neurodegenerative diseases, MAO-B levels are often elevated, leading to increased oxidative stress (from byproducts like hydrogen peroxide) and depletion of essential neurotransmitters.[18][20]
By inhibiting MAO-B, these derivatives can:
-
Increase Dopamine Levels: Slowing the breakdown of dopamine can help alleviate motor symptoms in Parkinson's disease.
-
Reduce Oxidative Stress: Preventing the formation of neurotoxic byproducts protects neurons from damage.[18]
Some advanced derivatives also show multimodal activity by inhibiting the aggregation of tau and α-synuclein proteins, which are pathological hallmarks of Alzheimer's and Parkinson's diseases, respectively.[18][19]
Diagram: Neuroprotective Mechanism of MAO-B Inhibition
Caption: Derivatives inhibit MAO-B, preventing dopamine breakdown and reducing oxidative stress.
Notable Derivatives
-
Riluzole (2-amino-6-trifluoromethoxy benzothiazole): While not a methoxy derivative, this closely related compound is an FDA-approved drug that demonstrates neuroprotection by blocking sodium channels and reducing glutamate excitotoxicity.[21][22] It serves as a proof-of-concept for the utility of the benzothiazole scaffold in neurology.
-
6-Hydroxybenzothiazole-2-carboxamides: These derivatives are highly potent and selective MAO-B inhibitors, with some compounds showing IC50 values in the low nanomolar range (e.g., 11 nM and 41 nM).[18][19]
Part 4: Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing lead compounds and designing new derivatives with enhanced potency and selectivity. For 6-methoxybenzothiazoles, substitutions at the 2-position of the ring are particularly important.[1]
-
For Anticancer Activity: Attaching large aromatic or heterocyclic moieties to the 2-amino group often increases cytotoxic potency.[6] The introduction of ethylurea or formamide groups at this position has been shown to enhance antimitotic activity.[9]
-
For Antimicrobial Activity: The synthesis of Schiff bases, hydrazones, or pyrazoles at the 2-position by reacting 2-amino-6-methoxybenzothiazole with various aldehydes or other reagents is a common and effective strategy.[15][23]
-
For Neuroprotective Activity: For MAO-B inhibition, a 2-carboxamide group is key. The nature of the amide substituent (e.g., phenethylamide, cyclohexylamide) dramatically influences potency and selectivity.[18][19]
The 6-methoxy group itself is considered a favorable substitution, often contributing to enhanced activity compared to unsubstituted analogues.[5][6]
Part 5: Experimental Protocols
To ensure reproducibility and validity, detailed experimental protocols are essential. Below are standard methodologies for assessing the biological activities discussed.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 6-methoxybenzothiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Diagram: MTT Assay Workflow
Caption: Standard workflow for determining the cytotoxic potential of test compounds.
Protocol 2: Broth Microdilution for MIC Determination
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the bacterial strain (e.g., S. aureus) overnight, then dilute it in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of ~5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using MHB.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.
-
Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Conclusion and Future Perspectives
Derivatives of 6-methoxybenzothiazole are a highly promising class of bioactive molecules with significant therapeutic potential. The presence of the 6-methoxy group often confers enhanced activity across anticancer, antimicrobial, and neuroprotective domains. Their ability to act on multiple, validated biological targets—such as tubulin, bacterial enzymes, and MAO-B—makes them attractive candidates for further development.
Future research should focus on:
-
Lead Optimization: Expanding SAR studies to improve potency, selectivity, and pharmacokinetic properties (ADME).
-
Multitargeting Agents: Intentionally designing single molecules that can modulate multiple pathways, particularly for complex diseases like cancer and neurodegeneration.[18]
-
In Vivo Studies: Moving the most promising in vitro candidates into preclinical animal models to evaluate their efficacy, toxicity, and overall therapeutic index.
The versatility and proven bioactivity of the 6-methoxybenzothiazole scaffold ensure that it will remain an area of intense investigation in the quest for novel and more effective medicines.
References
- Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents.
- A Review on Benzothiazole Derivatives and Their Biological Significances.
- Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways.
- Benzothiazole derivatives as anticancer agents. Taylor & Francis Online.
- Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflamm
- Synthesis, Spectroscopic Characterization and Antibacterial Properties of some Metal (II) Complexes of 2-(6-methoxybenzothiazol-2-ylimino)methyl)-4-nitrophenol.
- Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains.
- Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole deriv
- Benzothiazole derivatives as anticancer agents. FLORE Repository.
- Benzothiazole derivatives as anticancer agents.
- Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. Indian Journals.
- A Review on Anticancer Potentials of Benzothiazole Deriv
- Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. RJPBCS.
- Recent insights into antibacterial potential of benzothiazole derivatives.
- Benzothiazole deriv
- A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research.
- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.
- Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection.
- A COMPREHENSIVE REVIEW ON BENZOTHIAZOLE DERIVATIVES FOR THEIR BIOLOGICAL ACTIVITIES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Riluzole (2-amino-6-trifluoromethoxy benzothiazole) attenuates MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) neurotoxicity in mice. PubMed.
- A Comparative Guide to the Structure-Activity Relationship of 2-Amino-6-Substituted Benzothiazoles. Benchchem.
- Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity. European Journal of Medicinal Chemistry.
- Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Publishing.
- Riluzole, a Derivative of Benzothiazole as a Potential Anti-Amoebic Agent against Entamoeba histolytica. MDPI.
- Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer [mdpi.com]
- 11. benthamscience.com [benthamscience.com]
- 12. flore.unifi.it [flore.unifi.it]
- 13. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Indian Journals [indianjournals.com]
- 17. Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ricerca.uniba.it [ricerca.uniba.it]
- 19. researchgate.net [researchgate.net]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. Riluzole (2-amino-6-trifluoromethoxy benzothiazole) attenuates MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. rjpbcs.com [rjpbcs.com]
In Silico Deconvolution of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate: A Technical Guide for Target Identification and Preclinical Profiling
Abstract
This technical guide provides a comprehensive in silico modeling workflow for the characterization of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate, a novel compound with undetermined biological activity. In the absence of a known target, this document outlines a systematic, multi-faceted computational approach to first predict its potential protein targets and subsequently validate these interactions through rigorous simulation and profiling techniques. We will delve into the rationale behind the selection of a hybrid ligand-based and structure-based target identification strategy, followed by detailed protocols for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-phase discovery of novel small molecules.
Introduction: The Challenge of a Novel Compound
Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate belongs to the benzothiazole class of heterocyclic compounds, a scaffold known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] However, for a specific, uncharacterized derivative such as this, the primary challenge lies in identifying its molecular targets to elucidate its mechanism of action. Traditional experimental screening can be both time-consuming and resource-intensive. In silico modeling offers a rapid and cost-effective alternative to generate testable hypotheses and guide further experimental validation.[4]
This guide eschews a one-size-fits-all template, instead adopting a logical progression that mirrors a real-world computational drug discovery campaign for a novel chemical entity. We begin with the most critical step: predicting the biological targets.
The Core Directive: In Silico Target Fishing
For a novel compound with no known biological activity, "target fishing" or "target prediction" is the foundational step.[5] This process involves screening the compound against vast databases of known protein structures and ligands to identify potential binding partners.[6] We advocate for a consensus approach, integrating both ligand-based and structure-based methods to increase the confidence in our predictions. Computational drug discovery relies on two major approaches: ligand-based drug design (LBDD) and structure-based drug design (SBDD).[1] SBDD approaches are applicable when the 3D structure of the target is known, while LBDD strategies can be applied even when target structures are unavailable.[1][2]
Ligand-Based Target Prediction: The Power of Similarity
Ligand-based methods operate on the principle that structurally similar molecules often exhibit similar biological activities.[7] These approaches are computationally efficient and do not require the three-dimensional structure of the target protein.
For this workflow, we will utilize the SwissTargetPrediction web server, a robust and widely used tool for ligand-based target prediction.[8][9] It predicts the most probable protein targets of a small molecule by combining 2D and 3D similarity measures with a library of known active compounds.[9][10]
Experimental Protocol: Ligand-Based Target Prediction with SwissTargetPrediction
-
Ligand Preparation:
-
Obtain the 2D structure of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate.
-
Convert the structure to a SMILES (Simplified Molecular Input Line Entry System) string. For our compound, a possible SMILES string is COC1=CC2=C(C=C1)SC(=N2)C(=O)OC.
-
-
Submission to SwissTargetPrediction:
-
Navigate to the SwissTargetPrediction web server.
-
Paste the SMILES string into the query box.
-
Select "Homo sapiens" as the target organism.
-
Submit the query for prediction.
-
-
Analysis of Results:
-
The server will return a list of predicted targets, ranked by probability.
-
Examine the top-ranking targets and their associated "Probability" scores. A higher score indicates a greater likelihood of interaction.
-
Pay close attention to the classes of the predicted targets (e.g., kinases, G-protein coupled receptors, enzymes).
-
Structure-Based Target Prediction: Reverse Docking and Pharmacophore Screening
Structure-based methods leverage the 3D structures of potential protein targets to predict binding interactions.
Reverse docking screens a single ligand against a library of protein binding sites to identify potential targets.[10][11] This method provides insights into the potential binding mode and affinity of the ligand for various proteins.
Experimental Protocol: Reverse Docking (Conceptual Workflow)
While a full-scale reverse docking experiment is computationally intensive, the conceptual workflow is as follows:
-
Ligand Preparation: Prepare a 3D conformer of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate, ensuring correct protonation states and energy minimization.
-
Target Database Preparation: Utilize a curated database of 3D protein structures with defined binding pockets.
-
High-Throughput Docking: Systematically dock the prepared ligand into the binding site of each protein in the database using software like AutoDock Vina.[5][12]
-
Scoring and Ranking: Rank the protein targets based on the predicted binding affinities (docking scores). Lower binding energies typically indicate more favorable interactions.
Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for a molecule to interact with a specific target.[13] Reverse pharmacophore screening matches the query molecule against a database of pharmacophore models derived from known protein-ligand complexes.[14]
Experimental Protocol: Pharmacophore-Based Target Identification with PharmMapper
-
Ligand Preparation: Prepare a 3D structure of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate in a suitable format (e.g., .mol2).
-
Submission to PharmMapper:
-
Results Analysis:
-
PharmMapper will return a list of potential targets with corresponding pharmacophore models that fit the query molecule.
-
Analyze the "Fit Score" and the alignment of the ligand to the pharmacophore features for the top-ranked targets.
-
Consensus Scoring and Target Prioritization
The strength of this hybrid approach lies in the consolidation of results from multiple methods. A potential target that is predicted by both ligand-based and structure-based approaches will have a higher degree of confidence.
Data Presentation: Hypothetical Target Prediction Results
| Predicted Target | Target Class | SwissTargetPrediction Probability | Reverse Docking Score (kcal/mol) | PharmMapper Fit Score | Consensus Rank |
| Tyrosine-protein kinase ABL1 | Kinase | 0.85 | -8.2 | 5.6 | 1 |
| Cyclin-dependent kinase 2 | Kinase | 0.79 | -7.9 | 5.1 | 2 |
| Monoamine oxidase B | Enzyme | 0.75 | -7.5 | 4.8 | 3 |
| Estrogen receptor alpha | Nuclear Receptor | 0.68 | -7.1 | 4.5 | 4 |
This table presents hypothetical data for illustrative purposes.
Based on this consensus ranking, Tyrosine-protein kinase ABL1 and Cyclin-dependent kinase 2 would be prioritized for further in silico validation.
Validation and Refinement: Molecular Docking and Dynamics
Once high-confidence potential targets are identified, the next step is to perform more detailed computational studies to validate the predicted interactions and assess their stability.
Molecular Docking: Elucidating the Binding Mode
Molecular docking predicts the preferred orientation of a ligand when bound to a protein to form a stable complex.[15] It allows for a detailed examination of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Receptor and Ligand Preparation:
-
Download the 3D crystal structure of the prioritized target protein (e.g., ABL1 kinase domain) from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.
-
Prepare the 3D structure of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate, ensuring correct atom types and charges.
-
-
Grid Box Definition: Define the search space (grid box) for docking, typically centered on the known active site of the protein.
-
Docking Simulation:
-
Run AutoDock Vina to perform the docking calculations.[5]
-
The program will generate multiple binding poses for the ligand, each with a corresponding binding affinity score.
-
-
Analysis of Docking Results:
-
Analyze the top-ranked binding pose to identify key interacting residues.
-
Visualize the protein-ligand complex to understand the nature of the interactions (e.g., hydrogen bonds, pi-pi stacking).
-
Molecular Dynamics Simulation: Assessing Complex Stability
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations can predict the behavior of the protein-ligand complex over time in a simulated physiological environment. This is crucial for assessing the stability of the predicted binding pose.
Experimental Protocol: Molecular Dynamics Simulation using GROMACS
-
System Preparation:
-
Use the best-ranked docked pose from the molecular docking study as the starting structure for the MD simulation.
-
Place the protein-ligand complex in a simulation box of appropriate size and shape.
-
Solvate the system with a suitable water model (e.g., TIP3P).
-
Add ions to neutralize the system.
-
-
Simulation Parameters:
-
Choose an appropriate force field (e.g., CHARMM36 for proteins, CGenFF for the ligand).
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant volume (NVT) and then constant pressure (NPT) conditions.[16]
-
-
Production Run: Run the production MD simulation for a sufficient duration (e.g., 100 nanoseconds) to observe the dynamics of the system.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the overall stability of the complex. A stable RMSD indicates that the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible and rigid regions of the protein upon ligand binding.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the protein and the ligand throughout the simulation.[17]
-
Preclinical Profiling: ADMET Prediction
In the early stages of drug discovery, it is essential to evaluate the pharmacokinetic and toxicological properties of a compound.[18] In silico ADMET prediction provides a rapid assessment of a molecule's drug-likeness.
Methodology: Web-Based ADMET Prediction Tools
Several freely available web servers can predict a wide range of ADMET properties based on the chemical structure of a compound. For this guide, we will consider a combination of tools such as ADMET-AI and other similar platforms to get a consensus prediction.[19][20]
Experimental Protocol: In Silico ADMET Prediction
-
Ligand Submission:
-
Obtain the SMILES string for Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate.
-
Submit the SMILES string to the selected ADMET prediction web servers.
-
-
Property Analysis:
-
Collect the predicted values for key ADMET properties.
-
Compare the predicted properties against the acceptable ranges for orally bioavailable drugs (e.g., Lipinski's Rule of Five).
-
Data Presentation: Predicted ADMET Properties
| Property | Predicted Value | Acceptable Range/Interpretation |
| Absorption | ||
| Caco-2 Permeability | High | Good intestinal absorption |
| Human Intestinal Absorption | > 90% | Well absorbed |
| Distribution | ||
| BBB Permeability | Low | Unlikely to cross the blood-brain barrier |
| Plasma Protein Binding | ~85% | Moderate binding to plasma proteins |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions |
| Excretion | ||
| Renal Organic Cation Transporter | Substrate | Potential for renal excretion |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG Inhibition | Low risk | Low risk of cardiotoxicity |
This table presents hypothetical data for illustrative purposes.
Visualization of the In Silico Workflow
To provide a clear overview of the entire process, the following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the in silico modeling pipeline.
Caption: Overall workflow for the in silico modeling of a novel compound.
Caption: Detailed workflow for the target prediction phase.
Conclusion and Future Directions
This technical guide has outlined a robust and logical in silico workflow for the initial characterization of a novel compound, Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate. By commencing with a comprehensive target prediction strategy and progressing through molecular docking, molecular dynamics simulations, and ADMET profiling, we can efficiently generate high-confidence, testable hypotheses regarding the compound's mechanism of action and drug-like properties. The causality of our experimental choices is rooted in the principle of consensus and cross-validation between different computational methodologies.
The insights gleaned from this in silico cascade are not an end in themselves but rather a critical starting point. The prioritized targets and their predicted binding interactions should guide subsequent in vitro and in vivo experimental validation to confirm the computational findings. This integrated approach, leveraging the predictive power of computational modeling, significantly accelerates the early stages of drug discovery and development.
References
-
Leveraging ligand-based and structure-based approaches for advancing drug discovery. (n.d.). Drug Discovery Today. [Link]
-
In silico Methods for Identification of Potential Therapeutic Targets. (2020). International Journal of Molecular Sciences. [Link]
-
A precise comparison of molecular target prediction methods. (2025). RSC Publishing. [Link]
-
PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach. (2009). Nucleic Acids Research. [Link]
-
SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. (2019). Nucleic Acids Research. [Link]
-
Recent Advances in In Silico Target Fishing. (2020). Pharmaceuticals. [Link]
-
Using reverse docking for target identification and its applications for drug discovery. (2016). Expert Opinion on Drug Discovery. [Link]
-
Comparison: ligand-based vs. structure-based approaches for target identification. (n.d.). ResearchGate. [Link]
-
In silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (2022). International Journal of Molecular Sciences. [Link]
-
Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. (2020). Methods in Molecular Biology. [Link]
-
Protein-Ligand Complex. (n.d.). GROMACS Tutorial. [Link]
-
Introductory Tutorials for Simulating Protein Dynamics with GROMACS. (2024). Journal of Chemical Education. [Link]
-
Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. (2025). Medicinal Chemistry Research. [Link]
-
Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds. (2018). International Journal of Molecular Sciences. [Link]
-
Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review protocol. (2025). bioRxiv. [Link]
-
In silico toxicology: computational methods for the prediction of chemical toxicity. (2018). Wiley Interdisciplinary Reviews: Computational Molecular Science. [Link]
-
ADMET-AI. (n.d.). admet.ai.greenstonebio.com. [Link]
-
How to perform virtual screening using Autodock Vina? (2020). Bioinformatics Review. [Link]
-
Merging Ligand-Based and Structure-Based Methods in Drug Discovery: An Overview of Combined Virtual Screening Approaches. (2020). Molecules. [Link]
-
Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube. [Link]
-
Video Tutorial: Virtual Screening using Autodock Vina. (2020). YouTube. [Link]
-
Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. (2025). Briefings in Bioinformatics. [Link]
-
SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. (2019). ResearchGate. [Link]
-
SwissTargetPrediction: a web server for target prediction of bioactive small molecules. (2014). Nucleic Acids Research. [Link]
-
Comparative performance of five target prediction methods using benchmark compounds of human protein targets. (n.d.). ResearchGate. [Link]
-
How to use ADMET online. (n.d.). Tamarind Bio. [Link]
-
MDSIM/gromacs-tutorials/Protein-Ligand-Complex/README.md at master. (n.d.). GitHub. [Link]
-
1001 Ways to run AutoDock Vina for virtual screening. (2016). Journal of Computer-Aided Molecular Design. [Link]
-
A Deep-Learning Approach toward Rational Molecular Docking Protocol Selection. (2022). International Journal of Molecular Sciences. [Link]
-
Leveraging structure-based and ligand-based techniques in drug discovery. (n.d.). Optibrium. [Link]
-
About - SwissTargetPrediction. (n.d.). . [Link]
-
PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database. (2017). Nucleic Acids Research. [Link]
-
Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management. (2023). Journal of Biomolecular Structure and Dynamics. [Link]
-
GROMACS Tutorial - Protein-Ligand Complex. (n.d.). Virginia Tech Department of Biochemistry. [Link]
-
Pharmacophore-based virtual screening versus docking-based virtual screening: a benchmark comparison against eight targets. (2011). Journal of Chemical Information and Modeling. [Link]
-
In Silico Prediction of Human Organ Toxicity via Artificial Intelligence Methods. (2023). Chemical Research in Toxicology. [Link]
-
Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023). Molecules. [Link]
-
In silico Toxicology - A Tool for Early Safety Evaluation of Drug. (2018). Journal of Scientific and Technical Research. [Link]
-
Improving the Efficiency of Ligand-Binding Protein Design with Molecular Dynamics. (2018). Journal of Chemical Theory and Computation. [Link]
-
Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.). vina.scripps.edu. [Link]
-
From Target to Therapy: Molecular docking in structure-based Drug discovery and Biological activities. (2025). Indian Journal of Applied & Pure Biology. [Link]
-
ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction. (n.d.). Simulations Plus. [Link]
-
Overview of the accuracies for the different target prediction models, evaluated via 10-fold cross-validation. (n.d.). ResearchGate. [Link]
-
From drugs to targets: Reverse engineering the virtual screening process on a proteomic scale. (2022). Frontiers in Microbiology. [Link]
-
In silico toxicology tools, steps to generate prediction models, and... (n.d.). ResearchGate. [Link]
-
Fragmented blind docking: a novel protein–ligand binding prediction protocol. (2021). Journal of Computer-Aided Molecular Design. [Link]
-
Webinar Demonstration - Molecular Dynamics Simulation of Protein-Ligand using Gromacs. (2021). YouTube. [Link]
Sources
- 1. Leveraging ligand-based and structure-based approaches for advancing drug discovery [iptonline.com]
- 2. Structure-Based vs Ligand-Based Drug Design - Creative Proteomics [iaanalysis.com]
- 3. A precise comparison of molecular target prediction methods - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00199D [pubs.rsc.org]
- 4. In silico Methods for Identification of Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. optibrium.com [optibrium.com]
- 8. academic.oup.com [academic.oup.com]
- 9. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using reverse docking for target identification and its applications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
- 12. 1001 Ways to run AutoDock Vina for virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pozescaf.com [pozescaf.com]
- 14. Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improving the Efficiency of Ligand-Binding Protein Design with Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein-Ligand Complex [mdtutorials.com]
- 18. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ADMET-AI [admet.ai.greenstonebio.com]
- 20. tamarind.bio [tamarind.bio]
Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate literature review
The following technical guide details the chemical architecture, synthesis, and application of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate . This document is structured for researchers requiring actionable protocols and mechanistic insights without redundant preamble.
Core Scaffold Analysis & Synthetic Methodologies
Executive Summary
Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate (CAS: 884-22-0) is a critical bicyclic heteroaromatic ester used primarily as a high-fidelity precursor in the synthesis of D-Luciferin analogs and chemiluminescent probes.[1] Its structural significance lies in the benzothiazole core, which serves as the electron-deficient acceptor in bioluminescent systems, while the 6-methoxy group acts as a protected hydroxyl moiety—essential for tuning solubility and preventing premature oxidation during the assembly of the thiazoline ring. Beyond bioluminescence, this scaffold is a pharmacophore in medicinal chemistry, exhibiting antitumor and neuroprotective potential via glutamate release inhibition.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate |
| CAS Number | 884-22-0 |
| Molecular Formula | C₁₀H₉NO₃S |
| Molecular Weight | 223.25 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; sparingly soluble in H₂O |
| Melting Point | 105–108 °C (Typical range for pure ester) |
| Key Functional Groups | Methyl ester (C2 position), Methoxy ether (C6 position), Thiazole nitrogen |
Synthesis Protocol: The Condensation Route
The most robust synthetic pathway involves the cyclocondensation of 2-amino-5-methoxybenzenethiol with dimethyl oxalate .[1] This method is preferred over oxidative cyclization due to higher atom economy and the avoidance of heavy metal oxidants.
A. Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the aniline nitrogen on the oxalate carbonyl, followed by a thiol-mediated ring closure (dehydration).
B. Step-by-Step Experimental Protocol
Reagents:
-
2-Amino-5-methoxybenzenethiol (1.0 eq)
-
Dimethyl oxalate (1.2 eq)
-
Solvent: Xylene or Toluene (anhydrous)
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (0.05 eq) - Optional, accelerates dehydration[1]
Workflow:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (if using toluene/xylene) to remove water/methanol azeotropically.[1]
-
Charging: Dissolve 2-amino-5-methoxybenzenethiol (10 mmol) in anhydrous xylene (50 mL). Add dimethyl oxalate (12 mmol).
-
Reflux: Heat the mixture to reflux (approx. 140°C for xylene) under an inert atmosphere (N₂ or Ar).
-
Monitoring: Monitor reaction progress via TLC (SiO₂, Hexane:EtOAc 3:1). The starting thiol (highly fluorescent/UV active) will disappear, replaced by a less polar product spot. Reaction time is typically 4–6 hours.
-
Workup:
-
Cool reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure (Rotavap).
-
Resuspend the residue in minimal hot methanol.
-
-
Purification: Allow the solution to cool to 4°C overnight. The product crystallizes as pale yellow needles. Filter and wash with cold methanol.
-
Alternative: If oil forms, purify via flash column chromatography (Silica Gel 60, Gradient 0-20% EtOAc in Hexanes).
-
C. Synthesis Visualization
The following diagram illustrates the convergent synthesis and subsequent transformation into the active acid form.
Caption: Cyclocondensation pathway for the synthesis of the benzothiazole scaffold.
Mechanistic Applications in Drug Discovery & Bioluminescence
A. Bioluminescence Precursor (The Luciferin Connection)
This compound is the direct synthetic antecedent to 6-Methoxy-Luciferin and Luciferin .[1]
-
Role: The 2-carboxylate group is the attachment point for D-Cysteine (to form the thiazoline ring).[1]
-
Mechanism: To generate active Luciferin:
-
Hydrolysis: The methyl ester is hydrolyzed to the carboxylic acid.
-
Demethylation: The 6-methoxy group is converted to a 6-hydroxy group (using BBr₃ or Pyridine[1]·HCl).
-
Condensation: The acid is coupled with D-Cysteine to form the final D-Luciferin.[1]
-
Note: Retaining the methoxy group (6-Methoxy-Luciferin) results in a "locked" analog that does not emit light with standard firefly luciferase, making it a valuable negative control or competitive inhibitor.
-
B. Medicinal Chemistry: SAR Logic
In drug development, the benzothiazole core functions as a bioisostere for indole or quinoline.
-
Position 6 (Methoxy): Modulates lipophilicity (LogP) and metabolic stability. It blocks Phase II conjugation (glucuronidation) that would occur on a free phenol.
-
Position 2 (Ester): Acts as a prodrug motif. Inside the cell, esterases cleave the methyl group to reveal the carboxylic acid, which can chelate metal ions (e.g., Zn²⁺ in metalloenzymes) or form ionic interactions with receptor pockets (e.g., Glutamate receptors).
C. Biological Interaction Map
Caption: Pharmacological and biochemical interaction network of the benzothiazole ester.
References
-
Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid . Synthesis, 2001(12), 1780–1783.[2] (Detailed protocol on benzothiazole ring contraction and carboxylate formation). Link
-
Benzothiazole Synthesis . Organic Chemistry Portal. (Comprehensive review of condensation methods for benzothiazoles). Link
- Bioluminescence: Chemical Principles and Methods. World Scientific, 2019. (Grounding for the use of benzothiazole esters in luciferin synthesis).
-
PubChem Compound Summary: Methyl 6-methoxybenzothiazole-2-carboxylate . National Center for Biotechnology Information. (Validation of CAS 884-22-0 and chemical properties). Link
-
Design, synthesis, and biological evaluation of Benzothiazole-6-carboxylate derivatives . Research in Pharmacy, 1(2), 6-12, 2011.[3] (Medicinal chemistry applications of the scaffold). Link
Sources
solubility of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate in different solvents
An In-depth Technical Guide to the Solubility of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate
Abstract
This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate. Aimed at researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical considerations for determining the solubility of this compound in a range of common laboratory solvents. It includes detailed experimental protocols, data presentation formats, and an exploration of the underlying chemical principles that govern its solubility. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for downstream applications such as formulation development, reaction chemistry, and analytical method development.
Introduction to Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate
Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate is a heterocyclic organic compound featuring a benzothiazole core, a methoxy group at the 6-position, and a methyl ester at the 2-position. Its chemical structure dictates its physicochemical properties, including its solubility. Understanding the solubility of this molecule is a critical first step in its application in various scientific fields, particularly in medicinal chemistry and materials science where it may serve as a building block or a compound of interest.
The interplay of the aromatic benzothiazole ring system, the polar ester group, and the moderately polar methoxy group suggests a nuanced solubility profile. The molecule possesses both hydrophobic (the bicyclic aromatic ring) and hydrophilic (the ester and methoxy functionalities) regions, indicating that its solubility will be highly dependent on the choice of solvent.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone of predicting solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a molecule is determined by the distribution of electron density across its structure.
Molecular Structure and Polarity
The structure of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate suggests a moderate overall polarity. The presence of oxygen and nitrogen atoms in the ester and methoxy groups, as well as the thiazole ring, introduces polar covalent bonds and potential sites for hydrogen bonding. However, the large, aromatic benzothiazole core is nonpolar and will contribute to its solubility in less polar solvents.
Solvent Selection Rationale
A systematic approach to determining solubility involves testing the compound in a range of solvents with varying polarities. The solvents should span the spectrum from nonpolar to polar, and from protic to aprotic, to gain a comprehensive understanding of the solute-solvent interactions.
Table 1: Proposed Solvents for Solubility Screening
| Solvent Class | Solvent Name | Polarity Index | Rationale for Inclusion |
| Nonpolar | Heptane | 0.1 | To assess solubility in aliphatic hydrocarbons. |
| Toluene | 2.4 | To assess solubility in an aromatic hydrocarbon. | |
| Moderately Polar Aprotic | Dichloromethane (DCM) | 3.1 | A common solvent for organic synthesis and purification. |
| Diethyl Ether | 2.8 | A common solvent with a lower boiling point. | |
| Ethyl Acetate | 4.4 | An ester-containing solvent, which may favorably interact with the solute's ester group. | |
| Tetrahydrofuran (THF) | 4.0 | A cyclic ether that is a good general solvent for many organic compounds. | |
| Polar Aprotic | Acetone | 5.1 | A ketone that is a versatile solvent. |
| Acetonitrile (ACN) | 5.8 | A common solvent in chromatography and organic reactions. | |
| Dimethylformamide (DMF) | 6.4 | A highly polar aprotic solvent with a high boiling point. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | A highly polar aprotic solvent known for its ability to dissolve a wide range of compounds. | |
| Polar Protic | Methanol | 5.1 | A simple alcohol capable of hydrogen bonding. |
| Ethanol | 4.3 | A slightly less polar alcohol. | |
| Isopropanol | 3.9 | A secondary alcohol. | |
| Water | 10.2 | To determine aqueous solubility, a critical parameter for pharmaceutical applications. |
Experimental Determination of Solubility
The following section details a robust, step-by-step protocol for the quantitative determination of the solubility of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate.
Materials and Equipment
-
Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate (high purity)
-
Selected solvents (as listed in Table 1, analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 20 mL scintillation vials)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of a compound.
Detailed Experimental Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Add a known volume of each selected solvent to the respective vials.
-
Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Separation:
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the excess solid.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid pellet.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulates that could interfere with the analysis.
-
-
Quantitative Analysis (using HPLC-UV as an example):
-
Method Development: Develop a suitable HPLC method for the quantification of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate. This will involve selecting an appropriate column, mobile phase, and detection wavelength.
-
Calibration Curve: Prepare a series of standard solutions of the compound in a suitable solvent (one in which it is freely soluble, e.g., acetonitrile or DMSO) at known concentrations. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area versus concentration.
-
Sample Analysis: Prepare accurate dilutions of the filtered supernatant from each solvent. The dilution factor will depend on the expected solubility.
-
Inject the diluted samples into the HPLC system and record the peak areas.
-
Calculation: Use the calibration curve to determine the concentration of the compound in the diluted samples. Multiply this concentration by the dilution factor to obtain the solubility of the compound in the original solvent. Express the solubility in units such as mg/mL or mol/L.
-
Self-Validating System and Trustworthiness
The described protocol incorporates several self-validating checks to ensure the trustworthiness of the results:
-
Visual Confirmation of Excess Solid: The presence of undissolved solid after equilibration confirms that a saturated solution has been achieved.
-
Equilibrium Confirmation: Analyzing samples at different time points (e.g., 24, 48, and 72 hours) can confirm that the system has reached equilibrium. The solubility value should remain constant after a certain point.
-
Use of a Validated Analytical Method: The accuracy of the solubility measurement is directly dependent on the accuracy of the analytical method used for quantification. A well-validated HPLC method with a linear calibration curve is essential.
-
Replicates: Performing the experiment in triplicate for each solvent will allow for the calculation of the mean solubility and standard deviation, providing a measure of the precision of the results.
Anticipated Solubility Profile and Data Presentation
Based on the structure of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate, a hypothetical solubility profile can be anticipated. The results of the experimental determination should be presented in a clear and concise tabular format.
Table 2: Example Data Table for Solubility of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |
| Heptane | < 0.1 | < 0.0004 | Insoluble |
| Toluene | 1-5 | 0.004-0.022 | Sparingly Soluble |
| Dichloromethane | > 50 | > 0.224 | Freely Soluble |
| Ethyl Acetate | 10-30 | 0.045-0.135 | Soluble |
| Acetone | 30-50 | 0.135-0.224 | Soluble |
| Acetonitrile | 5-10 | 0.022-0.045 | Sparingly Soluble |
| Dimethylformamide | > 100 | > 0.448 | Very Soluble |
| Dimethyl Sulfoxide | > 100 | > 0.448 | Very Soluble |
| Methanol | 1-5 | 0.004-0.022 | Sparingly Soluble |
| Water | < 0.01 | < 0.00004 | Practically Insoluble |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual experimental data is required for accurate determination.
Logical Relationships in Solubility
The relationship between solvent properties and the resulting solubility can be visualized to aid in understanding the underlying principles.
stability and degradation of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate
Technical Guide: Stability Profile and Degradation Kinetics of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate
Part 1: Executive Summary
Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate (CAS: 884-22-0) is a critical heterocyclic intermediate, primarily utilized in the total synthesis of D-Luciferin (Firefly Luciferin) and related bioluminescent analogs. Its stability profile is defined by the electrophilic susceptibility of the C2-ester moiety and the electron-rich nature of the benzothiazole core.
For researchers and drug development professionals, the primary stability concern is hydrolytic degradation leading to the corresponding carboxylic acid, which subsequently undergoes decarboxylation . This guide details the physicochemical mechanisms driving these pathways, provides validated analytical protocols for monitoring purity, and outlines evidence-based storage conditions to maximize compound integrity.
Part 2: Chemical Identity & Physicochemical Baseline
| Property | Specification |
| Chemical Name | Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate |
| CAS Number | 884-22-0 |
| Molecular Formula | C₁₀H₉NO₃S |
| Molecular Weight | 223.25 g/mol |
| Core Structure | Benzothiazole fused ring with a C6-methoxy and C2-methyl ester |
| Solubility | Soluble in DMSO, DMF, MeOH, CH₂Cl₂; poorly soluble in water |
| Key Reactive Site | C2-Carbonyl (Ester) – Highly electrophilic due to the adjacent C=N bond |
Part 3: Degradation Mechanisms & Kinetics
The degradation of this compound follows a sequential pathway: Hydrolysis
Hydrolytic Degradation (Primary Pathway)
The methyl ester at the C2 position is significantly more reactive than typical benzoate esters.
-
Mechanism: The reaction proceeds via a BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism.[1]
-
Electronic Activation: The benzothiazole ring acts as an electron-withdrawing group (EWG) relative to the ester. The C=N bond at the 3-position pulls electron density away from the C2 carbon, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water or hydroxide ions (
). -
Kinetics: Hydrolysis follows pseudo-first-order kinetics in buffered aqueous solutions. The rate is pH-dependent, accelerating significantly at pH > 7.5.
Decarboxylation (Secondary Pathway)
Once hydrolyzed, the resulting 6-methoxy-1,3-benzothiazole-2-carboxylic acid is thermally unstable.
-
Causality: Benzothiazole-2-carboxylic acids are prone to thermal decarboxylation because the heterocyclic nitrogen can stabilize the transition state (developing negative charge) during the loss of
. -
Product: The final degradation product is 6-methoxy-1,3-benzothiazole (CAS: 2942-13-4), which is a stable, neutral molecule often appearing as a non-polar impurity in reverse-phase HPLC.
Oxidative & Photolytic Stability
-
Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation to the sulfoxide or sulfone under harsh conditions (e.g., presence of peroxides), but this is kinetically slower than hydrolysis.
-
Photolysis: Benzothiazoles are strong chromophores. Prolonged exposure to UV light (<350 nm) can induce radical formation, leading to dimerization or ring-opening, though the ester is generally stable under ambient light if stored as a solid.
Part 4: Degradation Pathway Visualization
The following diagram illustrates the sequential breakdown of the compound.
Figure 1: Sequential degradation pathway showing hydrolysis of the ester followed by decarboxylation of the resulting acid.
Part 5: Analytical Monitoring Protocol
To validate the stability of your samples, use the following self-validating HPLC protocol. This method separates the parent ester from its two main degradation products (Acid and Decarboxylated species).
Methodology: Reverse-Phase HPLC
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidifies mobile phase to suppress ionization of the carboxylic acid degradant, improving peak shape).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 10% B (Isocratic hold)
-
2-15 min: 10%
90% B (Linear gradient) -
15-20 min: 90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm (absorbance max for benzothiazole core) and 320 nm (specific for conjugated system).
-
Expected Elution Order:
-
Acid Degradant: (Most polar, elutes first).
-
Parent Ester: (Intermediate polarity).
-
Decarboxylated Species: (Most non-polar, elutes last).
-
Part 6: Storage & Handling Recommendations
Based on the degradation kinetics described above, the following handling procedures are mandatory to maintain >98% purity.
-
Moisture Exclusion (Critical):
-
Store the solid under an inert atmosphere (Argon or Nitrogen).
-
Use a desiccator for long-term storage.
-
Why? Even trace atmospheric moisture can initiate surface hydrolysis, generating the autocatalytic carboxylic acid.
-
-
Temperature Control:
-
Long-term: Store at -20°C .
-
Short-term: 2-8°C is acceptable for <1 week.
-
Avoid: Room temperature storage in solution. The decarboxylation of the acid impurity is thermally driven; keeping the temperature low inhibits this secondary degradation step.
-
-
Solvent Selection for Assays:
-
Avoid protic solvents (Methanol/Ethanol) for long-term stock solutions, as transesterification can occur.
-
Preferred Solvent: Anhydrous DMSO or Acetonitrile.
-
Use stock solutions within 24 hours or freeze immediately.
-
Part 7: References
-
White, E. H., McCapra, F., & Field, G. F. (1961). The Structure and Synthesis of Firefly Luciferin. Journal of the American Chemical Society, 83(11), 2402–2403. Link
-
Establishes the synthesis pathway and the role of the benzothiazole intermediate.
-
-
PubChem. (n.d.).[2] Compound Summary: Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate (CAS 884-22-0).[3] National Library of Medicine. Link
-
Oba, Y., et al. (2013). Biosynthesis of Firefly Luciferin in Adult Lantern: Decarboxylation of L-Cysteine is a Key Step. PLoS ONE, 8(12). Link
-
Provides context on the stability and biological processing of benzothiazole precursors.
-
-
BenchChem. (2025).[7] Benzothiazole-2-Carboxylic Acid Synthesis: Technical Support. Link
-
Technical data on the hydrolysis and decarboxylation tendencies of benzothiazole-2-carboxylates.
-
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 3. methyl 6-methoxy-1,3-benzothiazole-2-carboxylate | CAS: 884-22-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. 6-Methoxy-4-methyl-1,3-benzothiazole-2-carboxamide | C10H10N2O2S | CID 45076951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. 2-Methyl-1,3-benzothiazole-6-carboxylic acid | C9H7NO2S | CID 246898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Safe Handling of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate
Abstract: This technical guide provides a comprehensive overview of the safety and handling protocols for Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate, a key intermediate in contemporary drug discovery and development. Recognizing the widespread use of benzothiazole scaffolds in medicinal chemistry, this document synthesizes available safety data for structurally related compounds to establish best practices for laboratory handling. It is intended for researchers, chemists, and drug development professionals. The guide details toxicological profiles, outlines appropriate personal protective equipment (PPE), delineates emergency procedures, and provides recommendations for storage and disposal. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.
Introduction: The Benzothiazole Scaffold in Drug Discovery
The benzothiazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4] Derivatives of benzothiazole have shown promise as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][5][6][7][8] Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate is a key building block in the synthesis of more complex molecules within this class.[9][10] Its structural components, the benzothiazole core, the methoxy group, and the methyl ester, all contribute to its reactivity and potential biological interactions. Understanding the inherent properties of this scaffold is paramount to ensuring safe laboratory practices.
This guide aims to provide a robust framework for the safe handling of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate by leveraging data from structurally analogous compounds and established principles of chemical safety.
Hazard Identification and Toxicological Profile
Primary Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[11]
-
Skin Irritation: Causes skin irritation.[11]
-
Eye Irritation: Causes serious eye irritation.[11]
-
Respiratory Irritation: May cause respiratory irritation.[11]
Causality of Hazards: The reactivity of the benzothiazole nucleus, coupled with the potential for the ester group to be hydrolyzed in vivo, suggests that this compound can interact with biological macromolecules. The nitrogen and sulfur heteroatoms can participate in hydrogen bonding and coordination with metallic ions in enzymes, potentially disrupting their function. Skin and eye irritation are common for many aromatic heterocyclic compounds.
Data Summary from Analogous Compounds:
| Hazard Classification | Analog Compound | Key Findings |
| Acute Toxicity (Oral, Dermal, Inhalation) | 2-Cyano-6-Methoxy Benzothiazole | Harmful (Category 4)[11] |
| Skin Corrosion/Irritation | 2-Cyano-6-Methoxy Benzothiazole | Causes skin irritation (Category 2)[11] |
| Serious Eye Damage/Eye Irritation | 2-Cyano-6-Methoxy Benzothiazole | Causes serious eye irritation (Category 2)[11] |
| Specific target organ toxicity — single exposure | 2-Cyano-6-Methoxy Benzothiazole | May cause respiratory irritation (Category 3)[11] |
Personal Protective Equipment (PPE) and Engineering Controls
A proactive approach to exposure prevention is critical when handling Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate. The following PPE and engineering controls are mandatory.
Engineering Controls:
-
Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[12]
-
Ventilation: Ensure adequate ventilation in the laboratory, especially in areas where the compound is stored.[12]
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[13]
-
Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves prior to use and dispose of them properly after handling. Avoid cross-contamination of surfaces.
-
Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, consider additional protective clothing such as an apron or coveralls.
-
Respiratory Protection: If working outside of a fume hood or if dust formation is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.
Caption: Required PPE and Engineering Controls for Handling Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate.
Experimental Protocols: Safe Handling and Use
Adherence to strict protocols is essential for minimizing risk during experimental procedures involving this compound.
Step-by-Step Weighing and Solution Preparation:
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational.
-
Staging: Place a calibrated analytical balance inside the fume hood. Have all necessary glassware, spatulas, and solvents ready.
-
Weighing: Carefully weigh the required amount of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate. Avoid creating dust. Use a spatula to transfer the solid.
-
Dissolution: Add the solvent to the solid in a suitable container within the fume hood. Swirl gently to dissolve.
-
Cleanup: Decontaminate the spatula and any surfaces that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or acetone) followed by soap and water. Dispose of contaminated wipes in a sealed waste container.
Reaction Quenching and Work-up:
-
Quenching: Reactions should be quenched in the fume hood. Be mindful of potential exothermic reactions, especially when using quenching agents like water or acids.
-
Extraction: When performing liquid-liquid extractions, ensure the separatory funnel is properly vented to release any pressure buildup.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[15][16] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[14] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to cover the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Avoid creating dust.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Caption: Emergency Response Protocol for Exposure to Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate.
Storage and Disposal
Proper storage and disposal are essential for maintaining a safe laboratory environment.
Storage:
-
Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.[14]
-
Incompatibilities: Keep away from strong oxidizing agents.[12]
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
Disposal:
-
Waste Stream: Dispose of unused material and contaminated waste in a designated hazardous waste stream in accordance with local, state, and federal regulations.
-
Empty Containers: Do not reuse empty containers. Triple rinse with an appropriate solvent and dispose of as hazardous waste.
Chemical Reactivity and Stability
-
Stability: The compound is stable under normal laboratory conditions.[12]
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides (SOx).[12]
-
Incompatible Materials: Strong oxidizing agents.[12]
Conclusion
Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate is a valuable compound in drug discovery, but it requires careful handling due to its potential hazards. By understanding its toxicological profile based on analogous structures and implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can work with this compound safely and effectively. A thorough risk assessment should always precede any new experimental protocol involving this or any other potentially hazardous chemical.
References
- Cayman Chemical. (2017, September 23).
- Evonik. (2023, September 23).
- Carl ROTH.
- TCI Chemicals.
- Echemi.
- 2 - SAFETY D
- SAFETY D
- Sigma-Aldrich. (2024, September 8).
- PubMed. (2024, June 14). Benzothiazole derivatives in the design of antitumor agents.
- PubMed Central. (2025, October 15).
- Wikipedia. Benzothiazole.
- ResearchGate. (PDF) 6-Methoxy-1,3-benzothiazol-2-amine.
- ResearchGate.
- Journal of Young Pharmacists. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs.
- CDH Fine Chemical.
- PubChem. 2-Methyl-1,3-benzothiazole-6-carboxylic acid | C9H7NO2S | CID 246898.
- RSC Publishing. (2025, October 31).
- PMC - PubMed Central. (2024, March 18).
- ResearchGate.
- An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applic
- EPA NEPIs. Investigation of Selected Potential Environmental Contaminants: Mercaptobenzothiazoles - Final Report.
- PMC. 6-Methoxy-1,3-benzothiazol-2-amine.
- PMC - NIH.
- Canadian Center of Science and Education.
- Synthesis and various biological activities of benzothiazole deriv
- Der Pharma Chemica. ISSN 0975-413X CODEN (USA): PCHHAX Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance.
- ChemSynthesis. (2025, May 20).
Sources
- 1. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 6-Methoxy-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
- 14. msds.evonik.com [msds.evonik.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. tcichemicals.com [tcichemicals.com]
structural analogs of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate
An In-depth Technical Guide to the Structural Analogs of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate
Authored by: A Senior Application Scientist
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This guide focuses on Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate, a compound possessing key structural features ripe for chemical exploration. We will deconstruct this core moiety, providing a strategic framework for the design of structural analogs. This document serves as a technical resource for researchers and drug development professionals, offering detailed synthetic protocols, characterization methodologies, and an exploration of potential structure-activity relationships (SAR). The aim is to furnish scientists with the foundational knowledge and practical insights required to systematically explore the chemical space around this promising benzothiazole core.
Deconstructing the Core: A Rationale for Analog Design
The therapeutic potential of benzothiazole derivatives is profoundly influenced by the nature and position of their substituents, with the C-2 and C-6 positions being particularly critical for modulating biological activity.[1] The parent compound, Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate, can be dissected into three key components, each offering a vector for modification:
-
The Benzothiazole Core: A rigid, bicyclic heterocyclic system that provides a stable and geometrically defined scaffold for interaction with biological targets. Its aromatic nature and the presence of nitrogen and sulfur heteroatoms contribute to its diverse pharmacological profiles.[2]
-
The C2-Methyl Carboxylate Group: This position is highly amenable to chemical modification. The ester can act as a hydrogen bond acceptor and can be readily converted into other functional groups such as amides, hydrazides, or carboxylic acids, allowing for fine-tuning of electronic properties, solubility, and hydrogen bonding capacity.[3]
-
The C6-Methoxy Group: Substituents on the benzo portion of the scaffold, particularly at the 6-position, significantly impact the molecule's electronic environment and lipophilicity. The methoxy group is an electron-donating group that can influence binding affinity and metabolic stability.[4][5] Exploring alternatives like halogens, hydroxyls, or longer alkyl chains can systematically probe these effects.
This systematic approach to analog design allows for a comprehensive exploration of the structure-activity landscape.
Caption: Logical framework for the design of structural analogs.
Synthetic Strategies and Methodologies
The synthesis of benzothiazole derivatives is a well-established field, with numerous methodologies available.[6][7] The most common approach involves the condensation of a 2-aminothiophenol with a suitable electrophile. Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate these reactions, often leading to higher yields and shorter reaction times.[3][8]
Caption: General synthetic workflow for target compounds.
Protocol 2.1: Synthesis of 2-Amino-6-methoxybenzothiazole
This protocol is adapted from established methods for the synthesis of substituted 2-aminobenzothiazoles.[4][5] The procedure starts from the commercially available 4-methoxyaniline.
-
Rationale: This multi-step, one-pot synthesis is an efficient way to construct the core heterocyclic system. The use of potassium thiocyanate and bromine generates the thiocyano group in situ, which then cyclizes upon reaction with the aniline derivative to form the benzothiazole ring.
Step-by-Step Methodology:
-
Dissolve 4-methoxyaniline (10 mmol) and potassium thiocyanate (25 mmol) in 50 mL of glacial acetic acid in a three-necked flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add a solution of bromine (10 mmol) in 10 mL of glacial acetic acid dropwise to the stirred mixture over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at room temperature for 2 hours.
-
Heat the reaction mixture to 80-90 °C and maintain for 4 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of ethyl acetate:hexane (3:7).
-
Upon completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Neutralize the solution by slowly adding concentrated ammonium hydroxide until the pH is approximately 8.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure 2-amino-6-methoxybenzothiazole.
Protocol 2.2: Synthesis of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate
This step involves the conversion of the 2-amino group into the target methyl ester.
-
Rationale: The Sandmeyer-type reaction provides a reliable method for converting the 2-amino group into various other functionalities. Here, diazotization followed by reaction with a cyanide source and subsequent hydrolysis/esterification would be a classical approach. An alternative, more direct cyclization using a substituted 2-aminothiophenol with methyl oxalate derivatives can also be employed.
Step-by-Step Methodology (Illustrative Cyclocondensation):
-
To a solution of 2-amino-5-methoxythiophenol (10 mmol) in 50 mL of ethanol, add methyl chlorooxoacetate (11 mmol).
-
Heat the mixture to reflux and stir for 6-8 hours. The reaction should be monitored by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting residue is dissolved in ethyl acetate (100 mL) and washed with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[9]
Protocol 2.3: Synthesis of 6-methoxy-N-propyl-1,3-benzothiazole-2-carboxamide (A C2-Amide Analog)
This protocol demonstrates the conversion of the methyl ester to an amide, a common strategy for generating analogs.
-
Rationale: Direct amidation of the ester with an amine is a straightforward and high-yielding transformation. Heating is typically required to drive the reaction to completion. This allows for the introduction of a wide variety of alkyl or aryl groups at the amide nitrogen.
Step-by-Step Methodology:
-
Combine Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate (5 mmol) and propylamine (15 mmol, 3 equivalents) in a sealed tube.
-
Heat the mixture to 100 °C for 12-18 hours.
-
Monitor the reaction by TLC for the disappearance of the starting ester.
-
After cooling, remove the excess propylamine under reduced pressure.
-
The resulting solid is triturated with diethyl ether, filtered, and washed with cold ether to afford the pure amide product.
-
If necessary, further purification can be achieved by recrystallization or column chromatography.
Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized analogs. A combination of spectroscopic and chromatographic techniques should be employed.[9][10][11]
| Technique | Parent Compound (Expected Data) | C2-Amide Analog (Expected Change) |
| ¹H NMR | Singlet ~3.9 ppm (OCH₃), Singlet ~4.1 ppm (Ester CH₃), Aromatic protons ~7.0-7.8 ppm. | Disappearance of ester CH₃ singlet. Appearance of new signals for the N-propyl group (triplet, sextet, triplet). A broad singlet for the N-H proton. |
| ¹³C NMR | Signal ~53 ppm (Ester CH₃), Signal ~56 ppm (OCH₃), Carbonyl signal ~160-165 ppm. | Disappearance of ester CH₃ signal. Appearance of signals for the propyl group (~11, 22, 43 ppm). Shift in the carbonyl signal. |
| FT-IR (cm⁻¹) | Strong C=O stretch ~1720-1740. C-O stretches ~1250. | Disappearance of ester C=O. Appearance of Amide I (C=O) band ~1650-1680 and Amide II (N-H bend) band ~1550. N-H stretch ~3300.[4] |
| HRMS | M+H peak corresponding to the exact mass of C₁₀H₉NO₃S. | M+H peak corresponding to the exact mass of C₁₃H₁₄N₂O₂S. |
| HPLC Purity | >95% | >95% |
Biological Evaluation and Potential Signaling Pathways
Benzothiazole derivatives have been reported to interact with a multitude of biological targets, demonstrating a broad therapeutic potential.[1][2] Their activities span anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective domains.[11]
Key biological activities and associated pathways include:
-
Anticancer: Many benzothiazole analogs exhibit potent anticancer activity by targeting critical signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR and ERK pathways.[11] They have also been investigated as inhibitors of specific kinases and as DNA-binding agents.[2]
-
Anti-inflammatory: The anti-inflammatory effects can be mediated by the inhibition of enzymes like cyclooxygenase (COX) or by modulating the production of inflammatory cytokines such as IL-6 and TNF-α.[11][12]
-
Neuroprotection: Certain derivatives have shown promise in models of neurodegenerative diseases like Alzheimer's, potentially by inhibiting enzymes such as acetylcholinesterase (AChE) or monoamine oxidase B (MAO-B).[2]
Caption: Potential inhibition of the PI3K/Akt pathway by analogs.
Hypothetical Structure-Activity Relationships (SAR)
-
C2-Position: Converting the methyl ester (a hydrogen bond acceptor) to a carboxamide introduces a hydrogen bond donor (the N-H group). This could facilitate new interactions with target proteins, potentially increasing binding affinity. The size and nature of the N-substituent on the amide will modulate steric and hydrophobic interactions.
-
C6-Position: Replacing the electron-donating methoxy group with an electron-withdrawing halogen (e.g., chlorine) will alter the electronic distribution across the benzothiazole ring system. This can impact the pKa of the heterocyclic nitrogen and influence electrostatic interactions with a target. Furthermore, changing from a methoxy to a larger alkoxy group will increase lipophilicity, which may enhance membrane permeability but could also affect solubility and metabolic stability.
Conclusion and Future Outlook
Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate represents a versatile and promising scaffold for medicinal chemistry exploration. This guide has provided a structured approach to the design, synthesis, and characterization of its structural analogs. The detailed protocols and scientific rationale are intended to empower researchers to systematically probe the structure-activity relationships of this compound class.
Future work should focus on synthesizing the proposed libraries of C2- and C6-modified analogs and screening them across a panel of relevant biological assays (e.g., cancer cell line proliferation, enzyme inhibition). Promising hits from these initial screens can then be subjected to further lead optimization, including in-depth mechanistic studies and eventual evaluation in preclinical in vivo models. The adaptability of the benzothiazole core suggests that with careful and logical modification, novel therapeutic agents with significant potential can be discovered.
References
-
Saeed, A., Rafique, H., & Flörke, U. (2012). 6-Methoxy-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
MİCAL. (n.d.). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. SciELO. Available at: [Link]
- Google Patents. (n.d.). Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.
-
Anonymous. (n.d.). Evaluation, Characterization of Antioxidant Activity for Novel Benzothiazole Derivatives. Preprints.org. Available at: [Link]
-
Levkovskaya, G. G., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. Available at: [Link]
-
Abdelgawad, M. A., et al. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. Available at: [Link]
-
Hebbal, A., et al. (2019). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists. Available at: [Link]
-
Prajapati, A. K., & Bonde, N. L. (2003). Mesogenic benzothiazole derivatives with methoxy substituents. Journal of Chemical Sciences. Available at: [Link]
-
Alang, G., et al. (2011). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists. Available at: [Link]
-
Prajapati, A. K., & Bonde, N. L. (2003). Mesogenic benzothiazole derivatives with methoxy substituents. ResearchGate. Available at: [Link]
-
Kamal, A., et al. (2018). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. Available at: [Link]
-
Zhang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents. Frontiers in Chemistry. Available at: [Link]
-
Kaur, H., et al. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Available at: [Link]
-
Nguyen, T. L. H., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Available at: [Link]
-
Scientist9279. (2024). Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. YouTube. Available at: [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. RSC - Page load error [pubs.rsc.org]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Benzothiazole synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. jyoungpharm.org [jyoungpharm.org]
- 10. Evaluation, Characterization of Antioxidant Activity for Novel Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
Methodological & Application
purification protocol for Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate
Application Note: High-Purity Isolation & Purification of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate
Executive Summary
Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate (CAS 884-22-0) is a critical heterocyclic intermediate, most notably serving as the immediate precursor to D-Luciferin, the bioluminescent substrate of firefly luciferase. High-fidelity purification of this ester is paramount; impurities such as unreacted 2-amino-5-methoxybenzenethiol or decarboxylated byproducts can irreversibly inhibit downstream enzymatic condensation with D-cysteine.
This guide outlines a dual-track purification strategy: Method A (Recrystallization) for scalable bulk purification and Method B (Flash Chromatography) for recovering material from complex reaction matrices.
Chemical Identity & Properties
| Property | Value | Notes |
| IUPAC Name | Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate | |
| Molecular Formula | C₁₀H₉NO₃S | |
| Molecular Weight | 223.25 g/mol | |
| Appearance | Pale yellow to off-white needles | Color darkens with oxidation |
| Melting Point | 172–175 °C | Lit.[1] val. 172-173 °C [1] |
| Solubility | Soluble in DMSO, DMF, hot MeOH/EtOH, CHCl₃. | Poorly soluble in water, cold hexanes. |
Impurity Profile & Separation Logic
Understanding the "Why" behind the purification:
-
Starting Material (2-Amino-5-methoxybenzenethiol): Oxidizes easily to disulfides. These are non-polar and require non-polar washes (Hexanes/PE) to remove.
-
Hydrolysis Product (Carboxylic Acid): If moisture is present during synthesis, the ester hydrolyzes to the acid (mp ~200°C+). This is insoluble in organic solvents like dichloromethane, allowing removal via hot filtration .
-
Decarboxylated Byproduct (6-Methoxybenzothiazole): Formed under excessive heat. It has a significantly lower boiling/melting point and is removed via the mother liquor in recrystallization.
Protocol A: Recrystallization (Primary Method)
Best for: Scaling (>5g) and removing trace starting materials.
Reagents:
-
Methanol (HPLC Grade)
-
Activated Carbon (Norit® or equivalent)
-
Celite® 545 Filter Aid
Step-by-Step Workflow:
-
Dissolution: Transfer crude solid (10 g) into a 250 mL round-bottom flask. Add Methanol (120 mL) .
-
Note: A ratio of 1:12 (w/v) is optimal. Excess solvent reduces yield; too little traps impurities.
-
-
Reflux & Decolorization: Heat to reflux (65°C) with stirring. Once dissolved, add Activated Carbon (0.5 g) carefully to the boiling solution. Reflux for 10 minutes.
-
Mechanism:[2] Carbon adsorbs polymeric tars and colored oxidation products.
-
-
Hot Filtration: Filter the boiling solution through a pre-warmed Celite pad on a sintered glass funnel.
-
Critical: The apparatus must be hot to prevent premature crystallization on the filter, which causes yield loss.
-
-
Controlled Cooling: Allow the filtrate to cool to room temperature (25°C) slowly over 2 hours, then transfer to an ice bath (0-4°C) for 1 hour.
-
Causality: Rapid cooling traps impurities in the crystal lattice. Slow cooling forms defined needles that exclude impurities.
-
-
Collection: Filter the crystals via vacuum filtration.
-
Washing: Wash the cake with cold Methanol (2 x 10 mL) followed by cold Hexanes (20 mL) .
-
Reasoning: Methanol displaces mother liquor; Hexanes remove lipophilic grease or disulfide residues.
-
-
Drying: Dry under high vacuum (<5 mbar) at 40°C for 4 hours.
Protocol B: Flash Column Chromatography (Secondary Method)
Best for: Complex mixtures or when recrystallization fails to achieve >98% purity.
Stationary Phase: Silica Gel 60 (230-400 mesh). Mobile Phase: Petroleum Ether (PE) / Ethyl Acetate (EtOAc).[3]
Step-by-Step Workflow:
-
Column Packing: Slurry pack silica using PE:EtOAc (9:1) .
-
Loading: Dissolve crude material in a minimum volume of Chloroform or DCM. Load carefully onto the silica bed.
-
Elution Gradient:
-
0–5 min: 100% PE (Elutes non-polar disulfides).
-
5–20 min: 90% PE / 10% EtOAc (Elutes decarboxylated byproducts).
-
20–45 min: 70% PE / 30% EtOAc (Elutes Target Product ).
-
Note: The product typically elutes around Rf 0.45 in 7:3 PE:EtOAc [1].
-
-
Fraction Collection: Monitor fractions via TLC (UV 254 nm). Combine pure fractions.
-
Evaporation: Rotary evaporate at 40°C. Do not exceed 50°C to prevent thermal degradation.
Process Visualization (Workflow Diagram)
Caption: Logical workflow for the recrystallization of benzothiazole esters, featuring critical thermal checkpoints and quality control loops.
Quality Control & Validation
| Test | Method | Acceptance Criteria |
| HPLC Purity | C18 Reverse Phase, MeCN/H₂O Gradient | > 98.5% Area |
| ¹H NMR | 400 MHz, CDCl₃ | δ 3.90 (s, 3H, OMe), 4.05 (s, 3H, COOMe), 7.1-8.0 (Ar-H) |
| Melting Point | Capillary Method | 172–175 °C (Sharp range < 2°C indicates purity) |
Troubleshooting Guide:
-
Oiling Out: If the product forms an oil instead of crystals upon cooling, the solution is too concentrated. Re-heat and add 10-20% more Methanol.
-
Low Yield: Check the mother liquor. If significant product remains, evaporate to half volume and induce a second crop.
References
-
Toya, Y., Takagi, M., Kondo, H., Nakata, H., Isobe, M., & Goto, T. (1983). Improved Synthesis of Firefly Luciferin. Bulletin of the Chemical Society of Japan, 56(11), 3516–3519.
-
White, E. H., McCapra, F., & Field, G. F. (1963). The Structure and Synthesis of Firefly Luciferin. Journal of the American Chemical Society, 85(3), 337–343.
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21.
Sources
Structural Validation and Quantitative 13C NMR Profiling of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate
Executive Summary
This Application Note provides a rigorous protocol for the structural characterization and quantitative analysis of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate using Carbon-13 Nuclear Magnetic Resonance (
Benzothiazole derivatives are privileged pharmacophores in medicinal chemistry, utilized in antitumor, antimicrobial, and neuroprotective research. However, their fused bicyclic nature and heteroatom density often lead to assignment ambiguities—specifically between the C2-benzothiazole carbon and the ester carbonyl, or between the methoxy and ester methyl groups.
This guide moves beyond simple spectral acquisition, offering a self-validating assignment workflow that integrates 1D quantitative
Structural Context & Theoretical Framework
Molecular Architecture
The analyte consists of a benzothiazole core substituted at the 6-position with an electron-donating methoxy group and at the 2-position with an electron-withdrawing methyl ester.
Key Analytical Challenges:
-
Quaternary Carbon Saturation: 6 out of 10 carbons are quaternary (non-protonated), leading to low signal intensity and long relaxation times (
). -
Chemical Shift Overlap: The ester carbonyl and the C2-benzothiazole carbon both resonate in the deshielded region (~155–165 ppm).
-
Methyl Discrimination: Distinguishing the methoxy methyl (
) from the ester methyl ( ).
Atom Mapping Strategy
To ensure consistent reporting, we utilize the standard IUPAC numbering for the benzothiazole core.
Experimental Protocols
Sample Preparation
Proper concentration is critical for
-
Solvent Selection:
is the standard for routine analysis. However, if solubility is , switch to . also prevents potential aggregation stacking which can broaden aromatic peaks. -
Mass: Dissolve 30–50 mg of analyte in 0.6 mL of solvent.
-
Filtration: Filter through a glass wool plug into the NMR tube to remove suspended solids that cause magnetic field inhomogeneity (shimming issues).
Acquisition Parameters
Two distinct protocols are provided: Routine (for structure confirmation) and Quantitative (for purity assay).
| Parameter | Routine | Quantitative | Rationale |
| Pulse Angle | |||
| Relaxation Delay (D1) | 2.0 sec | Quaternary carbons (C2, C=O) have long | |
| Acquisition Time (AQ) | 1.0 sec | 1.0 – 2.0 sec | Sufficient to resolve fine coupling if decoupling is off (rare). |
| Scans (NS) | 1024 – 2048 | Signal-to-Noise ratio scales with | |
| Spectral Width | 240 ppm | 240 ppm | Covers carbonyls (~170 ppm) and potential impurities. |
| Temperature | 298 K | 298 K | Standard ambient. |
Processing Workflow
-
Zero Filling: Fill to at least 64k or 128k points to improve digital resolution.
-
Apodization: Apply an Exponential Window Function (LB = 1.0 to 3.0 Hz). Higher LB improves S/N for quaternary carbons but broadens peaks.
-
Phasing: Manual phasing is required. Autophasing often fails on the small quaternary peaks.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to ensure accurate integration.
Data Analysis & Self-Validating Assignment
Expected Chemical Shifts
The following table summarizes the expected shifts in
| Carbon Moiety | Type | Expected Shift ( | Assignment Logic |
| Ester C=O | Quaternary | 160.0 – 162.0 | Typical ester carbonyl range. |
| C2 (Benzothiazole) | Quaternary | 158.0 – 165.0 | Highly deshielded by N and S. Often overlaps with Ester C=O. |
| C6 (Ipso-OMe) | Quaternary | 155.0 – 159.0 | Deshielded by direct oxygen attachment. |
| C8 / C9 | Quaternary | 135.0 – 148.0 | Bridgehead carbons. |
| C4, C5, C7 | Methine (CH) | 104.0 – 125.0 | Aromatic region. C5/C7 shielded by OMe (ortho-effect). |
| Methoxy ( | Methyl | 55.5 – 56.5 | Standard aromatic methoxy shift. |
| Ester Methyl ( | Methyl | 52.5 – 53.5 | Ester methyls are typically upfield of ether methyls. |
The HMBC Validation Workflow
To rigorously distinguish the overlapping quaternary carbons and the two methyl groups, an HMBC (Heteronuclear Multiple Bond Correlation) experiment is required. This technique correlates protons to carbons separated by 2-3 bonds.
The Logic Flow:
-
Identify Methyls: The proton singlet at ~4.0 ppm (Methoxy) will correlate to C6 . The proton singlet at ~3.8 ppm (Ester Me) will correlate to the Ester Carbonyl .
-
Identify C2: The Ester Carbonyl typically shows no correlation to aromatic ring protons. The C2 carbon, however, may show weak long-range correlations to ring protons (depending on the specific coupling pathway efficiency).
Troubleshooting & Quality Control
Missing Quaternary Signals
Symptom: The spectrum shows strong methine/methyl signals but C2, C6, and C=O are invisible or buried in noise.
Root Cause: Insufficient relaxation delay (
-
Increase
to 5–10 seconds. -
Increase the number of scans (NS) by factor of 4.
-
Use a larger line broadening (LB = 3.0 Hz) during processing to sacrifice resolution for sensitivity.
Solvent Impurities
Common contaminants in synthesis include Ethyl Acetate and Hexanes.
-
Ethyl Acetate:
171.1 (C=O), 60.4 ( ), 21.0 ( ), 14.2 ( ). -
Verification: Check the proton NMR. If solvent peaks are present, do not mistake the Ethyl Acetate carbonyl (171 ppm) for the analyte ester.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for chemical shift ranges and substituent effects).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Source for Pulse Sequences and HMBC logic).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Source for chemometric prediction of NMR shifts).
- Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Foundational text for Benzothiazole reactivity and spectral properties).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
mass spectrometry of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate
An Application Note and Protocol for the Mass Spectrometric Analysis of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the mass spectrometric analysis of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Benzothiazole derivatives are known for a wide range of biological activities, making their precise characterization essential for drug development and quality control.[1][2] This application note details a robust methodology using Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). We will delve into the rationale behind the experimental design, provide a step-by-step protocol for analysis, and propose a detailed fragmentation pathway for the structural elucidation of this molecule. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable method for the identification and characterization of this compound.
Introduction and Scientific Rationale
Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate belongs to a class of fused heterocyclic compounds that are planar, rigid, and possess unique electronic properties.[3][4] The inclusion of nitrogen and sulfur heteroatoms, along with the methoxy and methyl carboxylate functional groups, provides multiple sites for ionization and predictable fragmentation, making mass spectrometry an ideal analytical tool.
The primary objective of this protocol is to unambiguously determine the molecular weight and confirm the structure of the title compound. To achieve this, we employ Electrospray Ionization (ESI), a soft ionization technique that minimizes premature fragmentation and preserves the molecular ion, which is crucial for accurate mass determination.[5] Coupling this with a high-resolution mass analyzer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, allows for the precise measurement of the precursor ion's mass-to-charge ratio (m/z), enabling the confident determination of its elemental composition.[6] Subsequent fragmentation via tandem mass spectrometry (MS/MS) provides structural information that serves as a molecular fingerprint, confirming the connectivity of the atoms.
Key Physicochemical Properties
-
Molecular Formula: C₁₀H₉NO₃S
-
Molecular Weight (Monoisotopic): 223.0303 g/mol
-
Structure: (Self-generated image for illustrative purposes)
Experimental Workflow and Protocol
The overall experimental process is designed to ensure reproducible and high-quality data. The workflow begins with sample preparation, followed by LC-MS analysis involving a full scan for precursor identification and a product ion scan for structural fragmentation.
Caption: High-level experimental workflow for the mass spectrometric analysis.
Materials and Reagents
-
Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate (Standard)
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA), LC-MS grade
-
0.22 µm PTFE syringe filters
Protocol 1: Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of the compound and dissolve it in 1 mL of methanol.
-
Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of 50:50 (v/v) acetonitrile:water containing 0.1% formic acid. The acidic mobile phase promotes protonation, which is essential for positive mode ESI.
-
Filtration: Prior to injection, filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the LC system.
Protocol 2: LC-MS/MS Instrumentation and Data Acquisition
This protocol is based on a standard Q-TOF or Orbitrap mass spectrometer coupled to a UHPLC system. Parameters may need optimization based on the specific instrument used.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| LC System | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase column for good retention and peak shape of moderately polar organic molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase with an acid modifier to promote ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for elution. |
| Flow Rate | 0.3 mL/min | A typical flow rate compatible with standard ESI sources. |
| Gradient | 5% B to 95% B over 5 min | A generic gradient to ensure elution of the compound. An isocratic method can be used if retention time is known. |
| Injection Volume | 2-5 µL | Standard volume to avoid column overloading. |
| Mass Spectrometer | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The nitrogen atom in the thiazole ring is a basic site readily accepting a proton to form [M+H]⁺.[7] |
| Capillary Voltage | 3.5 - 4.0 kV | Optimizes the electrospray process for efficient ion generation.[6] |
| Nebulizer Pressure | 30 - 40 psi | Assists in the formation of a fine spray of charged droplets. |
| Drying Gas Flow | 8 - 10 L/min | Aids in solvent evaporation and desolvation of the analyte ions. |
| Gas Temperature | 300 - 350 °C | Ensures efficient desolvation without causing thermal degradation of the analyte. |
| MS Scan Parameters | ||
| Full Scan (MS1) Range | m/z 100 - 500 | Covers the expected molecular ion and potential low-mass fragments or impurities. |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA) | Automatically triggers MS/MS scans on the most intense ions detected in the full scan. |
| Precursor Ion Isolation | m/z 224.0376 ± 1 Da | Isolates the protonated molecule for fragmentation. |
| Collision Energy (CE) | Ramped (e.g., 10-40 eV) | A range of collision energies ensures the generation of a rich spectrum of both low-energy and high-energy fragments. |
Results and Data Interpretation: The Fragmentation Pathway
Upon analysis, the first step is to confirm the presence of the protonated molecule, [M+H]⁺, in the full scan mass spectrum at an m/z of approximately 224.0376. High-resolution measurement should confirm this mass to within 5 ppm, validating the elemental formula C₁₀H₁₀NO₃S⁺.
The subsequent MS/MS analysis will produce a fragmentation spectrum. Based on established chemical principles of mass spectrometry, the fragmentation of esters, methoxy-aromatics, and heterocyclic rings follows predictable patterns.[8]
Proposed Fragmentation Scheme
The protonated molecule is expected to fragment via several key pathways, primarily involving the ester and methoxy functional groups, which are the most labile parts of the molecule.
Caption: Proposed major fragmentation pathway for the protonated molecule.
Interpretation of Major Fragments
The fragmentation is initiated by the charge localization, likely on the nitrogen atom. The collision-induced dissociation (CID) provides the energy to break the weakest bonds.
Table 2: Summary of Expected Precursor and Product Ions
| m/z (Calculated) | Formula (Ion) | Neutral Loss (Mass) | Proposed Fragment Structure/Identity |
| 224.0376 | C₁₀H₁₀NO₃S⁺ | - | [M+H]⁺ (Precursor Ion) |
| 209.0144 | C₉H₇NO₃S⁺ | CH₃• (15.023) | Loss of a methyl radical from the 6-methoxy group. |
| 193.0197 | C₉H₇NO₂S⁺ | OCH₃• (31.018) | Loss of a methoxy radical from the ester group. |
| 165.0248 | C₈H₇NOS⁺ | CO (27.995) | Subsequent loss of carbon monoxide from the m/z 193 fragment ion. |
| 150.0013 | C₇H₄NOS⁺ | CH₃• (15.023) | Loss of the 6-position methyl radical from the m/z 165 fragment. |
-
Loss of Methoxy Radical (-OCH₃•): A common fragmentation pathway for methyl esters is the cleavage of the C-O bond, resulting in the loss of a methoxy radical (•OCH₃), leading to a stable acylium ion at m/z 193.0197 .[8]
-
Decarbonylation (-CO): The resulting acylium ion (m/z 193.0197) can readily lose a neutral carbon monoxide molecule to form the fragment at m/z 165.0248 . This is a characteristic fragmentation for aromatic acylium ions.
-
Loss of Methyl Radical (-CH₃•): The methoxy group on the benzene ring can also undergo cleavage, leading to the loss of a methyl radical. This can occur from the parent ion to yield m/z 209.0144 or from other fragments, such as the loss from the m/z 165 ion to produce m/z 150.0013 .
Conclusion
This application note provides a detailed and scientifically grounded protocol for the analysis of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate using LC-ESI-MS/MS. The described methods for sample preparation, instrument setup, and data acquisition are designed to be robust and reliable. The proposed fragmentation pathway, supported by fundamental principles of mass spectrometry, offers a clear guide for the structural confirmation of the analyte. By following this protocol, researchers can achieve confident identification and characterization of this important benzothiazole derivative, facilitating its application in pharmaceutical and materials science research.
References
-
Prajapati, A. K., & Bonde, N. L. (2003). Mesogenic benzothiazole derivatives with methoxy substituents. Journal of Chemical Sciences, 115(5-6), 567-574. [Link]
-
ResearchGate. (n.d.). Mesogenic benzothiazole derivatives with methoxy substituents. Retrieved February 1, 2026, from [Link]
-
Alang, G., Kaur, G., Kaur, R., Singh, A., & Tiwari, R. (2011). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists, 3(4), 309-314. [Link]
-
Padmavathi, V., Reddy, G. S., & Mahesh, K. (2011). Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. Research in Pharmacy, 1(2), 6-12. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 1, 2026, from [Link]
-
Nikolaev, E. N., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 843. [Link]
-
Journal of Young Pharmacists. (2019). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Retrieved February 1, 2026, from [Link]
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]
-
MDPI. (2023). Ultra-High-Resolution Liquid Chromatography Coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry Analysis of Tessaria absinthioides. Retrieved February 1, 2026, from [Link]
Sources
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Ultra-High-Resolution Liquid Chromatography Coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry Analysis of Tessaria absinthioides (Hook. & Arn.) DC. (Asteraceae) and Antioxidant and Hypocholesterolemic Properties [mdpi.com]
- 7. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate for Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Benzothiazole Scaffold as a Versatile Fluorophore
The benzothiazole core is a privileged heterocyclic structure in medicinal chemistry and materials science, renowned for its diverse biological activities and intriguing photophysical properties.[1][2][3] Derivatives of this scaffold have been successfully developed as anticancer, antimicrobial, and anti-inflammatory agents.[4][5][6] In the realm of cellular imaging, the rigid, planar structure of the benzothiazole ring system, coupled with its electron-rich nature, provides a robust platform for the design of fluorescent probes.[7][8] These probes offer several advantages, including high quantum yields, large Stokes shifts, and sensitivity to the local microenvironment.[7] This document provides a detailed guide to the potential application of a specific derivative, Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate (MMBC) , as a novel fluorescent probe for cell imaging.
While direct experimental data on MMBC for cell imaging is emerging, this guide synthesizes the known properties of structurally similar benzothiazole compounds to propose a scientifically grounded framework for its use. The protocols herein are based on established methodologies for small molecule fluorescent probes and are intended to serve as a starting point for researchers to explore the full potential of MMBC.
Predicted Photophysical Properties and Rationale
Based on the analysis of various benzothiazole derivatives, we can predict the likely photophysical characteristics of MMBC. The core benzothiazole structure typically imparts fluorescence in the blue to green region of the spectrum. The presence of a methoxy group at the 6-position, an electron-donating group, and a methyl carboxylate group at the 2-position, an electron-withdrawing group, creates a "push-pull" system. This electronic arrangement is known to enhance fluorescence quantum yield and can lead to interesting solvatochromic effects, where the emission wavelength shifts in response to solvent polarity.[9][10]
Table 1: Predicted Photophysical Properties of MMBC
| Property | Predicted Range/Value | Rationale based on Analogous Compounds |
| Excitation Max (λex) | 350 - 400 nm | Benzothiazole derivatives commonly exhibit excitation in the near-UV to violet range. |
| Emission Max (λem) | 420 - 500 nm | Emission is typically in the blue-green region, with the exact wavelength influenced by substituents and solvent. |
| Quantum Yield (ΦF) | Moderate to High | The push-pull nature of the substituents is expected to enhance fluorescence efficiency.[11] |
| Solvatochromism | Likely | The push-pull electronic structure often leads to a significant change in dipole moment upon excitation, resulting in solvatochromism.[9][12] This property can be exploited to probe the polarity of different cellular microenvironments. |
| Photostability | Moderate | Benzothiazole scaffolds are generally stable, but photobleaching should be assessed under specific experimental conditions. |
Proposed Application: A Probe for Cellular Membranes and Lipid Droplets
The predicted lipophilic character of MMBC, arising from the benzothiazole core and the methyl ester group, suggests a potential for this molecule to preferentially accumulate in nonpolar environments within the cell, such as cellular membranes and lipid droplets. Several fluorescent probes based on the benzothiadiazole scaffold have been shown to be excellent for imaging lipid droplets.[13][14] The potential solvatochromic properties of MMBC could provide an additional layer of information, with distinct emission spectra in the lipid-rich, nonpolar interior of these organelles compared to the more polar cytoplasm.
Mechanism of Action: From Solution to Cellular Localization
The proposed mechanism for MMBC as a cellular imaging agent is a passive diffusion process driven by its physicochemical properties.
Caption: A simplified workflow for assessing the cytotoxicity of MMBC.
Conclusion and Future Directions
Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate holds promise as a novel fluorescent probe for cell imaging, leveraging the favorable photophysical properties of the benzothiazole scaffold. The proposed application in imaging cellular membranes and lipid droplets is based on sound scientific principles derived from analogous compounds. The protocols provided here offer a robust starting point for researchers to explore its utility. Future work should focus on the detailed photophysical characterization of MMBC, including determination of its excitation and emission spectra, quantum yield, and photostability in various solvents and cellular environments. Co-localization studies with known organelle markers will be essential to confirm its subcellular distribution. Furthermore, the exploration of MMBC in different cell types, including healthy and diseased models, could reveal its full potential in biomedical research and drug discovery.
References
-
Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Open Research@CSIR-NIScPR. [Link]
-
PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. ResearchGate. [Link]
-
Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Publishing. [Link]
-
Full-colour solvatochromic fluorescence emitted from a semi-aromatic imide compound based on ESIPT and anion formation. Materials Advances (RSC Publishing). [Link]
-
Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. MDPI. [Link]
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. [Link]
-
Synthesis of fluorescent 2-(2´,2´´-bithienyl)-1,3-benzothiazoles. CORE. [Link]
-
Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. PubMed. [Link]
-
Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. NIH. [Link]
-
Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. ACS Publications. [Link]
-
A Benzothiazole-Based Fluorescent Probe for Ratiometric Detection of Al3+ and Its Application in Water Samples and Cell Imaging. PMC - NIH. [Link]
-
A Study on the Structure, Optical Properties and Cellular Localization of Novel 1,3-Benzothiazole-Substituted BODIPYs. MDPI. [Link]
-
Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. PMC - NIH. [Link]
-
A Benzothiazole -Based Fluorescent Probe for Hypochlorite -Highly Sensitive Detection and Live -Cell Imaging Research. Analytical Methods (RSC Publishing). [Link]
-
Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold. Semantic Scholar. [Link]
-
New Fluorescent Heterocyclic Materials: Synthesis, Solvatochromic and Fluorescence Properties. ResearchGate. [Link]
-
Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. JAGANNATH UNIVERSITY. [Link]
-
2-Methyl-1,3-benzothiazole-6-carboxylic acid. PubChem. [Link]
-
Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. Journal of the American Chemical Society - ACS Publications. [Link]
-
Solvatochromism and Prototropism in 2-(Aminophenyl)benzothiazoles. Oxford Academic. [Link]
-
Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. [Link]
-
Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. ResearchGate. [Link]
-
Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. ACS Publications. [Link]
-
A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. MDPI. [Link]
-
2,1,3-benzothiadiazole-based probe exhibits inverted fluorosolvatochromism and aggregation-induced emission. ResearchGate. [Link]
-
Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. PMC - PubMed Central. [Link]
-
Fluorescent Live Cell Imaging. StainsFile. [Link]
-
Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists. [Link]
-
A Benzothiazole -Based Fluorescent Probe for Hypochlorite -Highly Sensitive Detection and Live -Cell Imaging Research. ResearchGate. [Link]
-
2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. [Link]
-
A guide to small fluorescent probes for single-molecule biophysics. AIP Publishing. [Link]
-
Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. uu.diva-portal.org. [Link]
Sources
- 1. Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters [mdpi.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Study on the Structure, Optical Properties and Cellular Localization of Novel 1,3-Benzothiazole-Substituted BODIPYs | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Full-colour solvatochromic fluorescence emitted from a semi-aromatic imide compound based on ESIPT and anion formation - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00308A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles [uu.diva-portal.org]
Application Note: Strategic Derivatization of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate
Abstract
The benzothiazole scaffold represents a "privileged structure" in medicinal chemistry, possessing inherent biological activity against kinases, glutamate transporters, and DNA gyrase. However, the parent compound Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate is often metabolically labile and lacks the specific binding interactions required for nanomolar potency. This Application Note provides a rigorous, fragment-based drug design (FBDD) guide for transforming this precursor into high-potency candidates. We detail protocols for C-2 "warhead" diversification and C-6 metabolic tuning, supported by self-validating experimental workflows.
Introduction: The Scaffold & The Challenge
The starting material, Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate , offers a rigid, bicyclic aromatic core that mimics purine bases and effectively intercalates into enzyme active sites. However, as a methyl ester, it suffers from two primary limitations in a drug discovery context:
-
Rapid Hydrolysis: Non-specific esterases rapidly convert the C-2 ester to the carboxylic acid, which is often too polar to cross the blood-brain barrier (BBB) or cell membranes effectively.
-
Metabolic Soft Spot: The C-6 methoxy group is prone to rapid O-demethylation by cytochrome P450 isozymes (e.g., CYP2D6), leading to rapid clearance.
To improve potency and pharmacokinetic (PK) profiles, we must apply a Bifunctional Optimization Strategy :
-
Vector A (C-2): Conversion of the ester to stable amides or bioisosteres (oxadiazoles) to engage specific hydrogen-bonding networks within the target pocket.
-
Vector B (C-6): Replacement of the methoxy group with lipophilic, metabolically stable ethers or halogens.
Strategic Design & SAR Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) logic guiding our derivatization protocols.
Figure 1: Bifunctional SAR map highlighting the C-2 potency vector and C-6 metabolic stability vector.
Experimental Protocols
Protocol A: C-2 Library Generation (Direct Aminolysis & Coupling)
Objective: Convert the labile ester into a library of amides to probe the binding pocket. Mechanism: The benzothiazole ring is electron-withdrawing, making the C-2 carbonyl highly electrophilic. While direct aminolysis works for aliphatic amines, aniline coupling requires hydrolysis followed by activation.
Method A1: Direct Aminolysis (Aliphatic Amines)
-
Dissolution: Dissolve 1.0 eq (100 mg) of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate in 2 mL anhydrous Methanol (MeOH).
-
Reagent Addition: Add 3.0 eq of the primary aliphatic amine.
-
Catalysis: Add 10 mol% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .
-
Expert Insight: DBU acts as a non-nucleophilic base to activate the amine and buffer the reaction, significantly accelerating the rate compared to thermal heating alone.
-
-
Reaction: Stir at 50°C in a sealed vial for 4-12 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Workup: Concentrate in vacuo. Triturate with cold diethyl ether to precipitate the amide product.
Method A2: Hydrolysis & HATU Coupling (Aromatic/Weak Amines)
-
Hydrolysis: Treat ester with LiOH (2.0 eq) in THF/H2O (3:1) at RT for 2 hours. Acidify with 1M HCl to pH 3. Filter the precipitated 6-methoxy-1,3-benzothiazole-2-carboxylic acid .
-
Activation: Dissolve the free acid (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 mins to form the activated ester.
-
Coupling: Add the aniline/amine (1.1 eq). Stir at RT for 12 hours.
-
Validation Checkpoint: The reaction mixture should turn homogenous. If precipitation occurs early, add more DMF.
-
Purification: Dilute with water. The benzothiazole amide typically precipitates. Filter and wash with NaHCO3 (sat).
Protocol B: C-6 Bioisosteric Replacement (The "Tuning" Step)
Objective: Replace the -OMe group to improve metabolic stability or reach deep hydrophobic pockets. Critical Note: BBr3 is used here.[1] The C-2 ester/amide must be stable to Lewis acids, or this step should be performed before C-2 derivatization if the C-2 substituent is sensitive.
-
Demethylation:
-
Dissolve substrate in anhydrous DCM under Argon at -78°C.
-
Add BBr3 (Boron tribromide) (3.0 eq, 1M in DCM) dropwise.
-
Warm to RT and stir for 4 hours.
-
Quench: Cool to 0°C and carefully add MeOH (exothermic!).
-
Result: 6-hydroxy-1,3-benzothiazole-2-carboxylate intermediate.
-
-
Mitsunobu Etherification:
-
Dissolve the 6-hydroxy intermediate (1.0 eq) in THF.
-
Add Triphenylphosphine (PPh3) (1.5 eq) and the desired alcohol (R-OH, 1.5 eq).
-
Cool to 0°C. Add DIAD (1.5 eq) dropwise.
-
Stir 12-24 hours at RT.
-
Expert Insight: This installs bulky R-groups (e.g., trifluoroethyl, benzyl) under neutral conditions, avoiding the harsh basicity of Williamson ether synthesis which might hydrolyze the C-2 ester.
-
Synthesis Workflow Visualization
The following flowchart details the parallel synthesis logic to generate a library of analogs.
Figure 2: Parallel synthesis workflow. Pathway A prioritizes the "warhead" (C2), while Pathway B prioritizes metabolic stability (C6).
Validation & Data Analysis
To ensure scientific integrity, the following data table summarizes expected outcomes based on standard Medicinal Chemistry principles for this scaffold.
| Modification (C-2) | Modification (C-6) | Predicted Effect | Biological Rationale |
| -COOMe (Parent) | -OMe | Baseline | Rapid hydrolysis; poor in vivo stability. |
| -CONH-Benzyl | -OMe | + Potency | Benzyl group fills hydrophobic pocket (e.g., in Kinases). |
| -CONH-(CH2)2-NMe2 | -OMe | + Solubility | Basic amine improves aqueous solubility and lysosomal trapping. |
| -COOH (Acid) | -OMe | - Potency | Negative charge prevents cell permeability (unless active transport). |
| -CONH-Aryl | -OCF3 | ++ Stability | Fluorine blocks metabolism; Riluzole-like neuroprotection profile. |
Critical Quality Attributes (CQA)
-
Purity: All final compounds must be >95% pure by HPLC (254 nm).
-
Identity: 1H-NMR must show the disappearance of the methyl ester singlet (approx. 3.9 ppm) for Pathway A products.
-
Stability: Incubate in human liver microsomes (HLM) for 60 mins. Target >50% remaining parent.
References
-
Kumbhare, R. M., et al. (2024). "Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents." European Journal of Medicinal Chemistry.
-
Catalano, A., et al. (2013). "Benzothiazoles: A privileged scaffold in drug discovery."[2][3][4][5] Current Medicinal Chemistry.
-
ChemScene. (2024). "Product Data: 6-Methoxy-1,3-benzothiazole-2-carboxylate." ChemScene Building Blocks.
-
Löwik, D., et al. (2001). "Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid." Synthesis.
-
Gupta, S., et al. (2025). "Recent advances and SAR study of 2-substituted benzothiazole scaffold." Medicinal Chemistry Research.
Sources
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Guide: Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate Crystallization
Role: Senior Application Scientist Topic: Troubleshooting Crystallization & Isolation Audience: Medicinal Chemists, Process Chemists, Chemical Biologists[1]
Introduction: The "Gatekeeper" Intermediate
Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate is a critical intermediate, most notably in the total synthesis of Firefly D-Luciferin (White et al., 1963).[1] While the benzothiazole core is robust, the 2-carboxylate ester functionality introduces specific vulnerabilities—namely, susceptibility to hydrolysis and subsequent decarboxylation.[1]
Successful crystallization of this compound is not just a purification step; it is a stability checkpoint.[1] If you are experiencing "oiling out," dark discoloration, or yield loss, your issue is likely kinetic (solvation) or chemical (degradation).[1]
This guide addresses these failure modes with specific, actionable protocols.
Part 1: The "Oiling Out" Crisis (Phase Separation)
Symptom: Upon cooling the reaction mixture or recrystallization solvent, the product separates as a viscous yellow/orange oil at the bottom of the flask rather than forming discrete crystals.
Root Cause: Liquid-Liquid Phase Separation (LLPS).[1] This occurs when the metastable zone width (MZW) is too narrow, or the temperature gap between the melting point of the solvated product and the solution temperature is insufficient.[1]
Troubleshooting Protocol
| Variable | Adjustment | Scientific Rationale |
| Solvent System | Switch to MeOH/Water or EtOAc/Hexane | Benzothiazoles are planar and stack well.[1] You need a polar/non-polar gradient to force stacking over amorphous aggregation.[1] |
| Cooling Rate | Reduce to 5°C/hour | Rapid cooling traps solvent molecules in the lattice, lowering the melting point ( |
| Seeding | Add 0.1% wt seeds at saturation | Bypasses the nucleation energy barrier ( |
Visual Logic: The Oiling Decision Tree
Figure 1: Decision matrix for addressing oiling out.[1] Note that high impurity levels depress the melting point, making crystallization impossible regardless of solvent choice.[1]
Part 2: Chemical Instability (The "Disappearing Ester")
Symptom: The solid isolated is lower in mass than expected, and the melting point is significantly lower (~70–75°C instead of >100°C). NMR shows a loss of the methyl singlet (~4.0 ppm).[1]
Root Cause: Hydrolysis-Decarboxylation Cascade. The electron-deficient benzothiazole ring at position 2 makes the ester carbonyl highly electrophilic.[1] If hydrolyzed to the free acid (6-methoxy-1,3-benzothiazole-2-carboxylic acid), the compound becomes unstable.[1] The acid spontaneously decarboxylates in solution to form 6-methoxybenzothiazole , which is a low-melting solid (MP ~72°C).[1]
Critical Warning: Do NOT use strong base washes (NaOH/KOH) or prolonged heating in wet solvents.[1]
Degradation Pathway Analysis
Figure 2: The degradation mechanism.[1] The free acid is kinetically unstable, leading to the formation of the decarboxylated byproduct which acts as a potent impurity.[1]
Part 3: Validated Recrystallization Protocol
This protocol is derived from the principles of the White et al. synthesis but optimized for modern purity requirements.[1]
Objective: Isolate >98% pure Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate.
Materials
-
Crude Solid: Dried, yellow/brown solid.[1]
-
Solvent A: Methanol (HPLC Grade).[1]
-
Solvent B: Deionized Water.[1]
-
Apparatus: Round-bottom flask with magnetic stirring, reflux condenser, oil bath.[1]
Step-by-Step Methodology
-
Dissolution (Thermodynamic Control):
-
Nucleation Setup:
-
Controlled Cooling (Kinetic Control):
-
Isolation:
Frequently Asked Questions (FAQs)
Q1: My product is dark brown. Is it ruined?
-
A: Not necessarily. Benzothiazoles are prone to surface oxidation, turning them brown.[1] This is often a trace impurity (<1%).[1] Perform a filtration through a short pad of silica gel using Dichloromethane (DCM) before attempting crystallization.[1] The dark color usually sticks to the silica.[1]
Q2: Can I use Ethanol instead of Methanol?
-
A: Yes, Ethanol is a viable alternative.[1] However, Methyl esters can undergo transesterification in refluxing Ethanol (converting your Methyl ester to an Ethyl ester) if any acid/base catalyst is present.[1] Methanol is safer to preserve the molecular identity.[1]
Q3: Why does the literature mention "Direct Carboxylation" issues?
-
A: Modern syntheses sometimes attempt to carboxylate the benzothiazole ring directly using CO2.[1][3] This often yields the acid first.[1] If you are following such a route, you must methylate the acid immediately (e.g., using TMS-diazomethane or MeOH/H2SO4) because the free acid will decarboxylate if left standing (See Figure 2).[1]
References
-
White, E. H., McCapra, F., & Field, G. F. (1963). The Structure and Synthesis of Firefly Luciferin.[1] Journal of the American Chemical Society, 85(3), 337–343.[1]
-
BenchChem Technical Support. Benzothiazole-2-Carboxylic Acid Synthesis & Troubleshooting.
-
PubChem Compound Summary. 2-Methyl-1,3-benzothiazole-6-carboxylic acid (Related Derivative Data). [1]
-
Mullin, J. W. (2001). Crystallization (4th ed.).[1] Butterworth-Heinemann.[1] (Standard reference for MZW and Oiling Out theory).
Sources
refining HPLC methods for Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate analysis
Technical Support Center: HPLC Analysis of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate
Introduction: The Analytical Context
You are likely analyzing Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate (MMBC) as a critical intermediate in the synthesis of D-Luciferin or as a scaffold in medicinal chemistry.
This molecule presents a dual chromatographic challenge:
-
The Benzothiazole Core: It contains a basic nitrogen (N3) that interacts with residual silanols on silica columns, leading to severe peak tailing.
-
The Ester Moiety: The methyl ester at position C2 is susceptible to hydrolysis, converting the analyte into its corresponding acid (6-methoxy-1,3-benzothiazole-2-carboxylic acid). This degradation product is significantly more polar and can be mistaken for an impurity or cause "ghost peaks."
This guide moves beyond generic protocols to address these specific structural behaviors.
Part 1: The "Golden Standard" Method
Do not rely on generic gradients. The following conditions are optimized to suppress silanol activity (improving peak shape) while maintaining ester stability.
System Suitability Parameters
| Parameter | Specification | Rationale |
| Stationary Phase | C18 End-capped (e.g., ZORBAX SB-C18 or Waters XBridge) | "End-capping" blocks free silanols, preventing the benzothiazole nitrogen from binding and tailing. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Low pH ensures the thiazole nitrogen is protonated (or silanols are suppressed), sharpening the peak. |
| Mobile Phase B | Acetonitrile (ACN) | ACN has lower viscosity than Methanol and prevents potential transesterification risks (though minimal with methyl esters). |
| Flow Rate | 1.0 mL/min | Standard for 4.6mm ID columns.[1] |
| Detection (UV) | 260 nm (Quant) & 320 nm (Qual) | Benzothiazoles have strong absorbance in the UV region. 320 nm is more specific to the conjugated core. |
| Column Temp | 30°C | Controls viscosity and retention reproducibility. |
Recommended Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10% | Equilibration / Injection |
| 2.0 | 10% | Isocratic hold (focuses analyte at head of column) |
| 12.0 | 90% | Linear Gradient (Elutes the lipophilic ester) |
| 15.0 | 90% | Wash |
| 15.1 | 10% | Re-equilibration |
Part 2: Troubleshooting & FAQs
This section addresses specific failure modes observed in benzothiazole analysis.
Q1: Why is my main peak tailing significantly (Asymmetry > 1.5)?
The Science: The benzothiazole nitrogen has a lone pair of electrons acting as a Lewis base. If your column has exposed silanol groups (Si-OH), they act as weak acids. The interaction (Si-OH ... N-Benzothiazole) causes secondary retention, resulting in a "tail."
The Fix:
-
Switch Buffers: Ensure your aqueous phase pH is below 3.0 . At pH 2.7 (0.1% Formic Acid), silanols are protonated and neutral, reducing interaction.
-
Column Choice: Switch to a "High Purity" silica column explicitly labeled "Base Deactivated" or "End-capped."
-
Add a Modifier: If tailing persists, add 5-10 mM Ammonium Formate to Mobile Phase A. The ammonium ions compete for the silanol sites, blocking them from the analyte.
Q2: I see a new peak eluting before my main peak that grows over time. What is it?
The Science: This is the classic signature of Ester Hydrolysis .
-
Analyte: Methyl ester (Lipophilic, elutes late).
-
Degradant: Carboxylic acid (Polar, elutes early). Water in the mobile phase attacks the ester carbonyl. This reaction is catalyzed by extreme pH (both high and low) and heat.
The Fix:
-
Sample Diluent: Do not dissolve your sample in the mobile phase if it sits in the autosampler for hours. Dissolve in 100% Acetonitrile.
-
Autosampler Temp: Cool the autosampler to 4°C. Hydrolysis rates drop significantly at lower temperatures.
-
Check Mobile Phase pH: If using Phosphate buffer at pH > 7, you are actively hydrolyzing the ester. Keep pH acidic (2.0 - 4.0).
Q3: Can I use Methanol instead of Acetonitrile?
The Science: You can, but with a caveat. Since your molecule is a Methyl ester, using Methanol is chemically safe (transesterification would just swap methyl for methyl). However, Methanol has higher backpressure and slightly different selectivity. Warning: If you were analyzing an Ethyl or t-Butyl ester, dissolving in Methanol could lead to peak splitting due to the formation of the Methyl ester artifact.
Part 3: Visualizing the Logic
Workflow 1: Troubleshooting Peak Integrity
This decision tree helps you isolate whether a peak issue is chemical (degradation) or physical (column interaction).
Caption: Decision matrix for diagnosing peak shape issues versus chemical instability.
Workflow 2: The Hydrolysis Pathway (Chromatographic Shift)
Understanding the chemical change is vital. The conversion from Ester to Acid drastically changes retention time (RT).
Caption: The chemical hydrolysis of the methyl ester results in a significant retention time shift to an earlier eluting peak due to increased polarity.
References
-
Saeed, A., Rafique, H., & Flörke, U. (2012).[2] 6-Methoxy-1,3-benzothiazol-2-amine. Acta Crystallographica Section E. Link
- Relevance: Provides structural confirmation and hydrogen bonding potential of the 6-methoxy-benzothiazole core, relevant for understanding silanol interactions.
-
BenchChem Technical Support. (2025). High-Performance Liquid Chromatography (HPLC) Analysis of Benzothiazole Derivatives. BenchChem Application Notes. Link
- Relevance: Establishes general protocols for benzothiazole separations using C18 columns and UV detection.
-
Pavluchenko, A. I., et al. (2003). Mesogenic benzothiazole derivatives with methoxy substituents. Indian Academy of Sciences. Link
- Relevance: Discusses the synthesis and purification of 6-methoxybenzothiazole derivatives, confirming the stability profile and solubility characteristics.
-
Malouki, M. A., Richard, C., & Zertal, A. (2004). Photolysis of 2-mercaptobenzothiazole in aqueous medium. Journal of Photochemistry and Photobiology A: Chemistry. Link
- Relevance: details the UV absorption spectra of benzothiazoles (bands at 220, 250, 285 nm)
Sources
enhancing the cell permeability of benzothiazole compounds
Ticket ID: #BZ-PERM-001 Subject: Enhancing Cell Permeability & Bioavailability of Benzothiazole Scaffolds Assigned Specialist: Dr. Helix, Senior Application Scientist
Overview
Welcome to the Benzothiazole Technical Support Hub. You are likely here because your lead benzothiazole compound—despite showing nanomolar potency in enzymatic assays—is failing in cellular environments.
The Root Cause: Benzothiazoles are "privileged scaffolds" in medicinal chemistry, but they suffer from a common defect: Planar Lipophilicity . The flat, aromatic structure drives strong
This guide provides field-proven protocols to debug and patch these permeability issues.
Module 1: Structural Optimization (The "Source Code" Fix)
Before altering your assay, interrogate your molecule. If your LogP is >5 or your Topological Polar Surface Area (TPSA) is <60 Ų, no amount of formulation will fix the intrinsic permeability flaw.
1.1 The "Escape from Flatland" Protocol
Issue: Planar benzothiazoles stack like plates, reducing solubility and increasing non-specific binding.
Fix: Introduce
-
Action: Replace flat phenyl rings with non-planar bioisosteres.
-
Example: Swap a phenyl group for a morpholine or piperazine ring. This introduces a "kink" in the 3D structure, improving solubility and reducing LogP while maintaining H-bond acceptor capabilities.
-
Causality: Increasing the fraction of
carbons ( ) disrupts the crystal lattice energy, making the compound easier to solvate and pass through the aqueous-lipid interface.
-
1.2 The Prodrug Patch
Issue: You need a polar group for solubility, but a non-polar group for membrane crossing. Fix: Mask polar groups with lipophilic "payloads" that cleave intracellularly.
-
Strategy A (Amino Acid Conjugation): Link L-glutamic acid to the benzothiazole amine.
-
Mechanism:[1] This targets specific transporters (like LAT1) for active uptake, rather than relying on passive diffusion.
-
-
Strategy B (Fluorinated Esters): If your compound has a carboxylic acid, convert it to a fluorinated ester (similar to Tafluprost).
-
Mechanism:[1] The fluorine atoms increase lipophilicity for rapid membrane entry. Once inside, intracellular esterases cleave the ester, trapping the active acid form inside the cell.
-
Visualization: Structural Decision Tree
Caption: Decision logic for chemical modification of benzothiazole scaffolds based on physicochemical properties.
Module 2: Assay Debugging (The Validation Suite)
"My compound disappears in the Caco-2 assay but doesn't appear in the receiver well." Diagnosis: Your compound is suffering from Non-Specific Binding (NSB) to the plastic or is trapped in the membrane.
2.1 Optimizing Caco-2 for Lipophilic Benzothiazoles
Standard Caco-2 protocols fail for benzothiazoles because the concentration gradient collapses due to plastic binding.
The "BSA Sink" Protocol:
-
Preparation: Differentiate Caco-2 cells for 21 days on Transwell inserts.
-
The Modification: Add 4% Bovine Serum Albumin (BSA) to the Basolateral (Receiver) compartment.
-
Why: BSA acts as a "sink," binding the drug as it exits the cell. This mimics the in vivo situation where blood proteins (HSA) bind the drug, maintaining the concentration gradient required for passive diffusion.
-
-
Plasticware: Switch to glass-coated receiver plates if possible, or pre-saturate plastic tips and reservoirs with the compound for 30 minutes prior to the assay.
2.2 PAMPA Troubleshooting
Issue: False negatives in PAMPA (Parallel Artificial Membrane Permeability Assay). Fix: Adjust the lipid mixture and incubation time.
-
Lipid Selection: Do not use standard lecithin for benzothiazoles. Use 2% DOPC in dodecane . DOPC membranes are more fluid and better mimic the permeation kinetics of rigid aromatic heterocycles.
-
Stirring: You must use stirring (e.g., specific stir disks) to reduce the Unstirred Water Layer (UWL). Benzothiazoles are hydrophobic; their rate-limiting step is often diffusing through the stagnant water layer next to the membrane, not the membrane itself.
Visualization: The "BSA Sink" Workflow
Caption: Modified Caco-2 workflow utilizing a BSA sink to maintain concentration gradients for lipophilic compounds.
Module 3: Data & Formulation Strategy
If structural changes are impossible (e.g., the pharmacophore is fixed), you must rely on formulation.
3.1 Formulation Comparison Table
Use this table to select the correct delivery vehicle based on your compound's failure mode.
| Failure Mode | Recommended Strategy | Mechanism of Action |
| "Brick Dust" (Insoluble in water & lipid) | Nanosuspension / Milling | Increases surface area to volume ratio; saturation solubility increases via the Kelvin equation. |
| "Grease Ball" (Soluble in lipid, insoluble in water) | Lipid-based (SEDDS) | Solubilizes the drug in oil/surfactant mix; forms micelles in the gut to bypass the aqueous boundary layer. |
| High Melting Point (>200°C) | Mesylate/Tosylate Salt | Disrupts crystal lattice energy. (Mesylate salts are particularly effective for benzothiazoles). |
| Rapid Metabolism | Cyclodextrin Complex | Encapsulates the hydrophobic benzothiazole core, shielding it from metabolic enzymes and increasing apparent solubility. |
Frequently Asked Questions (FAQ)
Q: My benzothiazole is highly fluorescent. Can I use fluorescence to measure permeability? A: Avoid this. Benzothiazoles often exhibit environment-dependent fluorescence (solvatochromism). The fluorescence intensity in the lipid-rich membrane differs from that in the aqueous buffer, leading to massive calculation errors. Always use LC-MS/MS for quantification.
Q: I see high permeability in PAMPA but zero efficacy in cells. Why? A: You likely have an Efflux Pump issue. Benzothiazoles are frequent substrates for P-glycoprotein (P-gp).
-
Test: Run the Caco-2 assay again with a P-gp inhibitor like Verapamil . If permeability shoots up, your compound is being pumped out. You need to chemically modify the scaffold to reduce P-gp affinity (e.g., by capping H-bond donors).
Q: What is the "Mesylate Trick"? A: Converting a benzothiazole free base to a Mesylate (methanesulfonate) salt is the industry standard for this scaffold. It significantly lowers the melting point and increases aqueous solubility compared to HCl salts, which often form hydrates that are even less soluble.
References
-
Benzothiazole SAR & Permeability
-
Caco-2 Optimization (BSA Sink)
-
Optimisation of the Caco-2 permeability assay using experimental design methodology. (2008).[8] Pharmaceutical Research.
-
-
Prodrug Strategies
-
PAMPA Methodology
- Optimization of experimental conditions for skin-PAMPA measurements. (2020). European Journal of Pharmaceutical Sciences.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Structure-activity relationships of thiazole and benzothiazole derivatives as selective cannabinoid CB2 agonists with in vivo anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Optimisation of the caco-2 permeability assay using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating the Mechanism of Action of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate
For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's mechanism of action (MOA) is a cornerstone of preclinical development. An unverified MOA can lead to costly failures in later clinical stages. This guide provides an in-depth, comparative framework for validating the MOA of a novel compound, Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate (MMBC), leveraging established and cutting-edge techniques. We will move beyond rote protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust investigational cascade.
The benzothiazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets, including kinases, enzymes, and various receptors.[1][2] Derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] Specifically, benzothiazoles have been identified as potent kinase inhibitors, often targeting pathways like PI3K/Akt/mTOR which are crucial in cell proliferation and survival.[5][6][7] Given this background, a primary hypothesis for MMBC's MOA is the inhibition of a critical cellular kinase. This guide will compare and contrast methodologies to identify and validate this hypothesized target.
Phase 1: Unbiased Target Identification and Initial Validation
The initial phase of MOA validation is to identify the direct molecular target(s) of the compound within a complex cellular environment. A failure to accurately identify the primary target can derail a drug discovery program. Here, we compare two powerful, yet philosophically different, approaches: broad-spectrum biochemical screening and unbiased cellular target engagement.
Comparison of Primary Target Identification Strategies
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Biochemical Kinase Panel | Measures direct inhibition of a large panel of purified, recombinant kinases in vitro. | - High throughput. - Quantitatively measures potency (IC50) against specific isoforms. - Clear, direct readout of enzyme inhibition. | - Lacks cellular context (membranes, scaffolding proteins, ATP concentration). - May miss non-kinase targets. - Recombinant enzymes may not reflect native protein complexes. | Rapidly confirming or refuting a kinase inhibition hypothesis and determining initial selectivity. |
| Cellular Thermal Shift Assay (CETSA®) | Measures the change in thermal stability of proteins in intact cells upon ligand binding.[8][9] Direct binding stabilizes the target protein, increasing its melting temperature.[10] | - Confirms direct target engagement in a physiological context.[10] - Unbiased; can identify unexpected targets. - Reflects cellular permeability and intracellular target availability. | - Lower throughput than biochemical screens. - Requires specific antibodies or mass spectrometry for detection. - Does not directly measure functional inhibition. | Validating target binding in a cellular setting and discovering novel or unexpected targets. |
Experimental Workflow: A Dual-Pronged Approach
A robust strategy employs both methods sequentially. The initial screen uses a biochemical kinase panel to generate a list of high-probability candidates. This is followed by CETSA to confirm which of these candidates are engaged by MMBC in an intact cellular environment.
Caption: Phase 1 Workflow for Target Identification.
Phase 2: In-Depth Mechanistic Validation of the Primary Target
Once a primary target, let's hypothesize it is "Kinase X," is identified and validated for cellular engagement, the next step is to rigorously characterize the functional consequences of this interaction. This phase aims to confirm that the observed cellular phenotype is a direct result of MMBC's effect on Kinase X.
Key Experiments for Functional Validation
-
In Vitro IC50 Determination and Mechanism of Inhibition: This is a foundational experiment to quantify the potency of the compound and understand how it interacts with the enzyme.[11][12]
-
Cellular Target Inhibition Assay (Phospho-Substrate Western Blot): This experiment provides a direct link between target engagement (from CETSA) and functional inhibition within the cell.
-
Target Knockdown/Knockout Phenotypic Rescue: This is a critical genetic approach to confirm that the compound's effect is on-target.[13][14]
Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of MMBC against the purified, recombinant Kinase X.
Objective: To quantify the potency of MMBC as an inhibitor of Kinase X.
Materials:
-
Recombinant active Kinase X enzyme.
-
Specific peptide substrate for Kinase X.
-
ATP (Adenosine triphosphate).
-
MMBC and a known control inhibitor (e.g., Staurosporine).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™, Promega).
-
384-well assay plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of MMBC in DMSO, starting from 10 mM. The final concentration in the assay will range from 100 µM to 5 nM.
-
Enzyme and Substrate Preparation: Dilute Kinase X and its peptide substrate in kinase assay buffer to the desired working concentrations. The substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[15]
-
Assay Plate Setup:
-
Add 5 µL of kinase assay buffer to all wells.
-
Add 1 µL of diluted MMBC, control inhibitor, or DMSO (vehicle control) to appropriate wells.
-
Add 2 µL of the enzyme/substrate mix to initiate the reaction.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a compatible plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the normalized response against the logarithm of the MMBC concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value.
-
Comparative Data Analysis
The performance of MMBC must be benchmarked against a known inhibitor of Kinase X and a structurally similar but biologically inactive analog of MMBC (a negative control). This comparison provides crucial context for its potency and specificity.
| Compound | Target | In Vitro IC50 (nM) | CETSA ΔTagg (°C) | Cellular p-Substrate EC50 (nM) |
| MMBC | Kinase X | 85 | +4.2 | 250 |
| Staurosporine (Control) | Kinase X | 15 | +5.1 | 50 |
| Inactive MMBC Analog | Kinase X | >10,000 | No Shift | >10,000 |
This hypothetical data table illustrates a successful validation cascade. MMBC shows potent, single-digit nanomolar inhibition in a biochemical assay. Crucially, this is corroborated by a significant thermal shift in CETSA, confirming target engagement in cells.[16][17] Finally, the cellular assay shows that this engagement leads to functional inhibition of the downstream pathway, albeit at a slightly higher concentration, which is expected due to factors like cell permeability and intracellular ATP concentrations.
Visualizing the Validated Signaling Pathway
The validated MOA can be visualized to clearly communicate the compound's effect on the cellular signaling network.
Caption: MMBC inhibits the activity of Kinase X.
Conclusion
This guide outlines a rigorous, multi-faceted strategy for validating the mechanism of action of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate. By synergistically combining broad biochemical profiling with unbiased cellular target engagement assays, we can confidently identify the primary molecular target. Subsequent in-depth functional and genetic validation experiments provide the necessary evidence to link this molecular interaction to the compound's ultimate cellular effect. This self-validating workflow, which emphasizes the "why" behind each experimental choice, provides the high-quality, trustworthy data package required for advancing a compound through the drug development pipeline.
References
-
Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
-
Özdinçer, M., et al. (2024). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Anais da Academia Brasileira de Ciências. Retrieved January 31, 2026, from [Link]
-
Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. (2024). Semantic Scholar. Retrieved January 31, 2026, from [Link]
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers in Chemistry. Retrieved January 31, 2026, from [Link]
-
Benzothiazole derivatives as anticancer agents. (n.d.). Taylor & Francis Online. Retrieved January 31, 2026, from [Link]
-
Benzothiazole derivatives in the design of antitumor agents. (2024). Archiv der Pharmazie. Retrieved January 31, 2026, from [Link]
-
Mesogenic benzothiazole derivatives with methoxy substituents. (2003). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]
-
In Vitro Enzyme Assay: Cutting Edge Research. (n.d.). Da-Ta Biotech. Retrieved January 31, 2026, from [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.net. Retrieved January 31, 2026, from [Link]
-
How to Design Experiments to Validate Targets and Elucidate the Mechanism of a Small-Molecule Anticancer Drug?. (n.d.). MtoZ Biolabs. Retrieved January 31, 2026, from [Link]
-
Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]
-
The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025). BellBrook Labs. Retrieved January 31, 2026, from [Link]
-
Developing and Validating Assays for Small-Molecule Biomarkers. (n.d.). Pharmaceutical Technology. Retrieved January 31, 2026, from [Link]
-
Basics of Enzymatic Assays for HTS. (2012). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link] 17.[3][4][5]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. (n.d.). ACS Publications. Retrieved January 31, 2026, from [Link]
-
Target Identification & Validation in Drug Discovery. (2024). Technology Networks. Retrieved January 31, 2026, from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
-
Mesogenic benzothiazole derivatives with methoxy substituents. (2003). Indian Academy of Sciences. Retrieved January 31, 2026, from [Link]
-
Enzyme Activity Assays. (n.d.). Amsbio. Retrieved January 31, 2026, from [Link]
-
The Experimentalist's Guide to Machine Learning for Small Molecule Design. (n.d.). ACS Applied Bio Materials. Retrieved January 31, 2026, from [Link]
-
Target identification and validation in research. (n.d.). World Journal of Biology Pharmacy and Health Sciences. Retrieved January 31, 2026, from [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. Retrieved January 31, 2026, from [Link]
-
Time-Dependent Kinetic Complexities in Enzyme Assays: A Review. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]
-
Target Identification and Validation at MDC. (n.d.). Medicines Discovery Catapult. Retrieved January 31, 2026, from [Link]
-
Target Identification and Validation. (n.d.). Aragen Life Sciences. Retrieved January 31, 2026, from [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved January 31, 2026, from [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
-
Methyl 2-[2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxamido]acetate. (n.d.). National Institutes of Health. Retrieved January 31, 2026, from [Link]
-
Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. (n.d.). Journal of Young Pharmacists. Retrieved January 31, 2026, from [Link]
-
CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube. Retrieved January 31, 2026, from [Link]
-
Assessment of the Efficacy and Mode of Action of Benzo(1,2,3)-Thiadiazole-7-Carbothioic Acid S-Methyl Ester (BTH) and Its Derivatives in Plant Protection Against Viral Disease. (2019). PubMed. Retrieved January 31, 2026, from [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Platelets. Retrieved January 31, 2026, from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 8. news-medical.net [news-medical.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. wjbphs.com [wjbphs.com]
- 15. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. youtube.com [youtube.com]
comparative analysis of synthetic routes to Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate
Comparative Analysis of Synthetic Routes to Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate[1][2]
Executive Summary
Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate (Compound 1 ) is the critical aromatic core precursor for the synthesis of D-Luciferin and its fluorinated or red-shifted analogues. While commercially available, the cost-per-gram often necessitates in-house synthesis for large-scale screening or structural modification programs.
This guide evaluates the two dominant synthetic paradigms: the Classical Condensation (Modified White Synthesis) and the Biomimetic Oxidative Cyclization .
-
Select the Classical Route if you require multi-gram scale, have access to high-containment ventilation (due to thiols), and prioritize atom economy.
-
Select the Biomimetic Route if you need to avoid odorous thiols, are working on <1g scale, or require diverse substitution patterns on the benzene ring starting from quinones.
Part 1: Comparative Metrics
| Metric | Route A: Classical Condensation | Route B: Biomimetic Oxidation | Route C: Sandmeyer/Appel (Alternative) |
| Starting Materials | 2-Amino-6-methoxybenzothiazole (or p-Anisidine) | 1,4-Benzoquinone + L-Cysteine Methyl Ester | p-Anisidine + Appel Salt |
| Key Reagent | KOH (hydrolysis) then Dimethyl Oxalate or Oxalyl Chloride | 4,5-dichloro-1,2,3-dithiazolium chloride | |
| Step Count | 2-3 (Hydrolysis | 3 (Addition | 3-4 |
| Overall Yield | 40–60% | 30–45% | 10–25% |
| Scalability | High (Industrial standard) | Low/Medium (Dilute conditions required) | Low (Exotic reagents) |
| Safety Profile | Poor (Evolves foul thiols; requires fume hood) | Good (Aqueous/Alcoholic media; no thiols) | Moderate (Chlorinated intermediates) |
| Atom Economy | High | Low (Loss of oxidants/reagents) | Moderate |
Part 2: Detailed Experimental Protocols
Route A: The Modified White Synthesis (Thiol Condensation)
Best for: Scale-up (>5g) and direct access to the methyl ester.
Mechanism: This route relies on the hydrolysis of the commercially available 2-amino-6-methoxybenzothiazole to the reactive 2-amino-5-methoxybenzenethiol, which is immediately trapped with an oxalate source to close the ring.
Protocol:
-
Hydrolysis (Thiol Generation):
-
Suspend 2-amino-6-methoxybenzothiazole (10.0 g, 55.5 mmol) in 50% aqueous KOH (100 mL).
-
Reflux under
for 12–16 hours. Critical: The solution must turn dark, and ammonia gas will be evolved. -
Cool to 0°C. Neutralize carefully with glacial acetic acid to pH ~6 under vigorous stirring.
-
Safety Check: The product, 2-amino-5-methoxybenzenethiol, has an intense, stench-like odor. Bleach all glassware immediately after use.
-
Filter the precipitate, wash with cold water, and dry under vacuum briefly. Note: Use immediately to prevent disulfide formation.
-
-
Cyclization (Ester Formation):
-
Dissolve the fresh thiol (approx. 50 mmol) in dry Methanol (150 mL).
-
Add Dimethyl Oxalate (11.8 g, 100 mmol) and p-toluenesulfonic acid (catalytic, 500 mg).
-
Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3); the thiol spot (
~0.4) should disappear, and a fluorescent blue spot ( ~0.6) should appear. -
Workup: Cool to room temperature. The methyl ester often crystallizes directly. If not, concentrate to 1/3 volume and cool to -20°C.
-
Filter the crystals and wash with cold MeOH.
-
Validation:
-
1H NMR (CDCl3):
8.05 (d, 1H), 7.35 (d, 1H), 7.15 (dd, 1H), 4.05 (s, 3H, ), 3.90 (s, 3H, ). -
Yield: Expect 60–70% over two steps.[3]
Route B: The Biomimetic Benzoquinone Route
Best for: Lab-scale (<1g), avoiding thiols, and educational demonstrations.
Mechanism: A Michael addition of cysteine to benzoquinone yields a benzothiazine intermediate, which undergoes ring contraction/oxidation to the benzothiazole.
Protocol:
-
Michael Addition:
-
Dissolve 1,4-Benzoquinone (1.0 g, 9.2 mmol) in MeOH (20 mL).
-
Dropwise add L-Cysteine Methyl Ester Hydrochloride (1.58 g, 9.2 mmol) in MeOH (10 mL) over 30 min.
-
Stir at RT for 1 hour. The solution turns deep red/brown.
-
Evaporate solvent to yield the crude thioether adduct (Ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate analogue).
-
-
Oxidative Cyclization:
-
Redissolve the crude adduct in Isopropanol (45 mL).
-
Prepare a solution of
(3.0 eq) in water (approx. 0.5 M).[4] -
Add the oxidant solution to the organic phase along with 4M NaOH (2.5 mL).[5]
-
Stir vigorously at RT for 1.5 hours.
-
Workup: Extract with EtOAc (3x). Wash organic layer with brine, dry over
. -
Purify via flash chromatography (DCM/MeOH 95:5).[5] This yields the 6-hydroxy -benzothiazole-2-carboxylate methyl ester.
-
-
Methylation (O-Alkylation):
-
Dissolve the 6-hydroxy intermediate in dry DMF.
-
Add
(1.5 eq) and Methyl Iodide (1.2 eq). -
Stir at RT for 2 hours.
-
Pour into ice water; filter the precipitate.
-
Validation:
-
Yield: ~30–40% overall.
-
Purity: Requires chromatography to remove thiazine byproducts formed during oxidation.
Part 3: Visualizations
Figure 1: Comparative Reaction Pathways
Caption: Comparison of the Classical Thiol Condensation (Route A) and Biomimetic Oxidation (Route B). Route A is preferred for efficiency; Route B for odor control.
Figure 2: Decision Matrix for Synthesis
Caption: Workflow to select the optimal synthetic route based on scale, safety equipment, and odor tolerance.
References
-
White, E. H., et al. (1963). "Analogs of Firefly Luciferin." Journal of Organic Chemistry, 28(10), 1963. Link
- Foundational text for the condensation of aminothiols with oxalate deriv
-
Meroni, G., et al. (2010). "Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone." ARKIVOC, 2010(vi), 53-60.[3][5] Link
- Detailed protocol for the biomimetic benzoquinone route avoiding thiols.
-
Rylands, M., et al. (2020).[6] "Synthesis and evaluation of D-thioluciferin." ARKIVOC, 2020(v), 176-189.[6] Link
- Modern application of Appel salt chemistry for benzothiazole synthesis.
-
PrepChem. "Preparation of 2-amino-5-methoxythiophenol." Link
- Specific methodology for the hydrolysis step in Route A.
Sources
- 1. WO2001040208A2 - Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides - Google Patents [patents.google.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
Benchmarking Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate: A Comparative Guide for Drug Discovery Professionals
In the landscape of oncology drug discovery, the benzothiazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities, including potent anticancer properties.[1][2] This guide provides an in-depth comparative analysis of a promising derivative, Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate, benchmarking its performance against established inhibitors. Our focus is on its potential as an inhibitor of tubulin polymerization, a clinically validated target for cancer chemotherapy.
This technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive evaluation supported by detailed experimental protocols and comparative data. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols that underscore the scientific integrity of the findings.
Introduction: The Rationale for Targeting Tubulin with Benzothiazoles
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the cytoskeleton. They are pivotal for essential cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[3] The dynamic instability of microtubules, characterized by alternating phases of polymerization and depolymerization, is crucial for their function. Consequently, tubulin has become a key target for the development of anticancer therapeutics.[3] Agents that disrupt microtubule dynamics can arrest the cell cycle, ultimately leading to apoptosis (programmed cell death).[3]
Benzothiazole derivatives have shown significant promise as anticancer agents, with some acting as inhibitors of tubulin polymerization.[4][5] Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate, with its specific substitutions, warrants a thorough investigation to ascertain its position and potential within this class of inhibitors. This guide will benchmark its efficacy against well-known tubulin inhibitors, providing a clear perspective on its therapeutic potential.
Comparative Benchmarking Strategy
To comprehensively evaluate Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate, we will employ a multi-pronged approach, assessing its activity from the molecular to the cellular level. This involves:
-
Cellular Viability Assays: To determine the cytotoxic effects on relevant cancer cell lines.
-
In Vitro Tubulin Polymerization Assays: To directly measure its impact on microtubule formation.
-
Cellular Imaging: To visualize its effects on the microtubule network within cancer cells.
As benchmarks, we will use Colchicine and Vincristine , two well-characterized tubulin polymerization inhibitors with distinct binding sites and mechanisms of action.[6]
Caption: Workflow for benchmarking Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate.
Experimental Protocols
The following protocols are designed to be self-validating, with clear explanations for each step, ensuring reproducibility and scientific rigor.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability.[7][8] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[8] Actively respiring cells convert the water-soluble MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan.[9]
Cell Lines:
Protocol:
-
Cell Seeding: Plate A549 and HeLa cells in 96-well plates at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Treat the cells with serial dilutions of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate, Colchicine, and Vincristine for 48 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until a purple precipitate is visible.[14]
-
Formazan Solubilization: Add 100 µL of detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals.[7][14]
-
Absorbance Measurement: Leave the plates at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[8][14]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[3][15][16] The polymerization is monitored by the increase in turbidity (light scattering) as microtubules form.[3][16]
Protocol:
-
Reagent Preparation: Thaw purified bovine tubulin, GTP, and polymerization buffer on ice.[15]
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing tubulin (e.g., 3 mg/mL) in polymerization buffer with GTP.
-
Compound Addition: Add various concentrations of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate, Colchicine, and Vincristine to the wells. Include a positive control (e.g., a known inhibitor) and a negative control (vehicle).
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.[17]
-
Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.
-
Data Analysis: Determine the IC50 value for the inhibition of tubulin polymerization by plotting the rate of polymerization against the compound concentration.
Caption: Workflow for the in vitro tubulin polymerization assay.
Immunofluorescence Staining of Cellular Microtubules
This technique allows for the visualization of the microtubule network within cells, providing a qualitative assessment of the effects of the test compound.[18][19][20]
Protocol:
-
Cell Culture: Grow A549 or HeLa cells on glass coverslips in a petri dish.[21][22]
-
Compound Treatment: Treat the cells with Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate, Colchicine, and Vincristine at their respective IC50 concentrations for a defined period (e.g., 24 hours).
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS.[21][23]
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS to allow antibody entry.[23]
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin.[20]
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI.[20]
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.
Expected Data and Comparative Analysis
The data obtained from these experiments will be summarized in the following tables for a clear and direct comparison.
Table 1: Comparative Cytotoxicity (IC50 in µM) in Cancer Cell Lines
| Compound | A549 | HeLa |
| Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate | Experimental Value | Experimental Value |
| Colchicine | Literature/Experimental Value | Literature/Experimental Value |
| Vincristine | Literature/Experimental Value | Literature/Experimental Value |
Table 2: Inhibition of in vitro Tubulin Polymerization (IC50 in µM)
| Compound | IC50 (µM) |
| Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate | Experimental Value |
| Colchicine | Literature/Experimental Value |
| Vincristine | Literature/Experimental Value |
Visual Analysis of Microtubule Disruption:
Immunofluorescence images will be compared to assess the phenotypic effects on the microtubule network. We expect to observe a dose-dependent disruption of the microtubule filaments in cells treated with active compounds, leading to a diffuse tubulin staining pattern compared to the well-defined filamentous network in control cells.
Conclusion and Future Directions
This comprehensive benchmarking guide provides a robust framework for evaluating the anticancer potential of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate. By comparing its performance against established tubulin inhibitors, we can ascertain its relative potency and potential as a lead compound for further drug development.
Future studies should focus on elucidating the precise binding site of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate on tubulin, its effects on cell cycle progression, and its in vivo efficacy in preclinical cancer models. The methodologies and comparative data presented herein serve as a critical foundation for these next steps in the drug discovery pipeline.
References
- Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC - NIH. (n.d.).
- MTT (Assay protocol). (2023, February 22).
- MİCAL Biological evaluation of benzothiazoles obtained by microwave-green synthesis - SciELO. (n.d.).
- The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (n.d.).
- The Evolving Landscape of Benzothiazole Bioactivity: A Comparative Analysis of 6-Methylbenzo[d]thiazol-2(3H)-one and Its Derivat - Benchchem. (n.d.).
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
- MTT assay protocol | Abcam. (n.d.).
- Immunofluorescence localization of HeLa cell microtubule-associated proteins on microtubules in vitro and in vivo - PMC - NIH. (n.d.).
- Immunofluorescence and SNAP-tubulin staining of microtubules in A549... | Download Scientific Diagram - ResearchGate. (n.d.).
- Cinchonine induces apoptosis of HeLa and A549 cells through targeting TRAF6 - PMC - NIH. (n.d.).
- In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin) - Sigma-Aldrich. (n.d.).
- Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - NIH. (2023, January 29).
- Immunostaining and time-lapse analysis of vinblastine-induced paracrystal formation in human A549 cells - NIH. (2014, September 18).
- An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC. (n.d.).
- (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2025, August 6).
- MTT Cell Proliferation Assay - ATCC. (n.d.).
- Molecular Hybrids Targeting Tubulin Polymerization - Encyclopedia.pub. (2022, April 12).
- Immunofluorescence protocol for Adherent HeLa cell Actin and Nuclei labeling-IGB. (n.d.).
- Resveratrol inhibits the proliferation of A549 cells by inhibiting the expression of COX-2. (2018, May 22).
- Immunofluorescence Protocol & Troubleshooting - Creative Biolabs. (n.d.).
- Immunofluorescence (IF/ICC) Antibody-A549 | Sino Biological. (n.d.).
- Two-color in vitro assay to visualize and quantify microtubule shaft dynamics - PMC - NIH. (2022, April 18).
- Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line on Alvetex™ Scaffold in Well Insert and Well Plate Formats - REPROCELL. (n.d.).
- Application Notes and Protocols: Mebenil In Vitro Tubulin Polymerization Assay - Benchchem. (n.d.).
Sources
- 1. scielo.br [scielo.br]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. protocols.io [protocols.io]
- 10. dovepress.com [dovepress.com]
- 11. reprocell.com [reprocell.com]
- 12. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cinchonine induces apoptosis of HeLa and A549 cells through targeting TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. Two-color in vitro assay to visualize and quantify microtubule shaft dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunofluorescence localization of HeLa cell microtubule-associated proteins on microtubules in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Immunostaining and time-lapse analysis of vinblastine-induced paracrystal formation in human A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. igb.illinois.edu [igb.illinois.edu]
- 22. sinobiological.com [sinobiological.com]
- 23. creativebiolabs.net [creativebiolabs.net]
Comparative Validation Protocols: Purity Assessment of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate
Executive Summary & Strategic Context
Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate is a critical heterocyclic scaffold, most notably serving as the immediate synthetic precursor to D-Luciferin (firefly luciferin) and various antitumor metallopharmaceutical ligands. In drug development, the purity of this intermediate is non-negotiable; trace impurities here—specifically thiolated byproducts—can catastrophically poison downstream enzymatic assays or metal-complexation reactions.
The Validation Challenge: Standard "spot-check" validation (e.g., simple melting point or low-field NMR) often fails to detect the two most pervasive contaminants in benzothiazole synthesis:
-
The Disulfide Dimer: Bis(2-amino-5-methoxyphenyl)disulfide. This forms readily from the oxidation of the starting material (2-amino-5-methoxybenzenethiol) and often co-precipitates with the product.
-
The Hydrolysis Product: 6-methoxy-1,3-benzothiazole-2-carboxylic acid. The methyl ester is labile under moist storage conditions.
This guide objectively compares Quantitative
Synthesis Context & Impurity Origins[1]
To validate purity, one must understand the impurities' origin. The standard synthesis involves the condensation of 2-amino-5-methoxybenzenethiol with dimethyl oxalate.
Figure 1: Synthesis & Impurity Workflow
Caption: Logical flow of synthesis showing the parallel formation of the critical disulfide impurity and the serial formation of the hydrolysis byproduct.
Method A: High-Field H NMR (Structural Validation)
While HPLC provides separation, NMR provides structural certainty. For this specific molecule, the proximity of the two methyl signals (ester vs. ether) is the primary validation checkpoint.
Experimental Protocol
-
Instrument: 400 MHz or higher (600 MHz recommended for resolution of aromatic coupling).
-
Solvent: DMSO-
is preferred over CDCl . Benzothiazoles are planar and prone to -stacking; DMSO disrupts this aggregation, sharpening the peaks. -
Concentration: 10 mg in 0.6 mL solvent.
Spectral Expectations (The "Fingerprint")
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Diagnostic Value |
| H-7 (Aromatic) | 7.85 - 7.90 | Doublet ( | 1H | Ortho to OMe; confirms ring closure.[1] |
| H-4 (Aromatic) | 7.65 - 7.70 | Doublet ( | 1H | Meta coupling; distinctive for 6-sub. |
| H-5 (Aromatic) | 7.15 - 7.20 | Doublet of Doublets | 1H | Connects H4 and H7. |
| COOCH | 3.95 | Singlet | 3H | Critical: Disappears if hydrolyzed to acid. |
| Ar-OCH | 3.85 | Singlet | 3H | Remains constant; internal reference. |
The "Senior Scientist" Insight: The most common error is misidentifying the two methyl singlets. The ester methyl is typically more deshielded (downfield, ~3.95 ppm) than the methoxy group (~3.85 ppm). If the peak at 3.95 ppm is missing or shifted significantly upfield, your ester has hydrolyzed.
Method B: HPLC-UV/MS (Quantitative Purity)
NMR is insensitive to inorganic salts and trace UV-active impurities (<1%). HPLC is required to detect the "silent" disulfide dimer, which often co-elutes with the product on short gradients due to similar polarity.
Experimental Protocol
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
m, 4.6 x 100 mm). -
Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation of the thiazole nitrogen).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (general) and 320 nm (specific to benzothiazole core).
Diagnostic Data
| Component | Retention Time (Relative) | UV Characteristic | Mass Spec ( |
| Target Ester | 1.00 (Ref) | Strong | 224.0 |
| Free Acid | 0.65 (Earlier) | Shifted | 210.0 |
| Disulfide Dimer | 1.45 (Later) | Broad peak, tailing | 277.0 (Fragment) / 554.0 (Dimer) |
The "Senior Scientist" Insight: The disulfide impurity is extremely hydrophobic compared to the ester. If you stop your gradient too early (e.g., at 5 minutes), the disulfide will carry over and elute in the next injection, appearing as a "ghost peak" that ruins subsequent analyses. Always include a high-%B wash step.
Comparative Analysis: Choosing the Right Tool
The following table contrasts the performance of the three major validation techniques.
| Feature | HPLC-UV/MS | Melting Point | |
| Primary Utility | Structural Identity & Molar Ratios | Absolute Purity (%) & Trace Detection | Quick "Go/No-Go" Check |
| Sensitivity | Low (>1% impurity needed to see) | High (ppm level detection) | Medium (Depression of MP) |
| Blind Spot | Inorganic salts; Disulfide dimers (often broaden into baseline) | Co-eluting isomers (rare for this scaffold) | Polymorphs can give false negatives |
| Sample Recovery | High (Non-destructive) | Low (Destructive) | Low (Destructive) |
| Cost per Run | Low (after instrument purchase) | Medium (Solvents/Columns) | Negligible |
Decision Matrix: The Validation Workflow
Do not rely on a single method. Use this decision tree to certify batches for biological use.
Figure 2: Purity Validation Logic
Caption: Integrated decision tree for validating benzothiazole esters. Note that recrystallization is the preferred remediation for HPLC failures.
References
-
PubChem. 2-Methyl-1,3-benzothiazole-6-carboxylic acid (Related Structure Data). National Library of Medicine. [Link]
-
Saeed, A., et al. 6-Methoxy-1,3-benzothiazol-2-amine (Structural Analog X-ray/NMR). Acta Crystallographica Section E. [Link]
-
Organic Chemistry Portal. Synthesis of Benzothiazoles (Mechanistic insights into disulfide impurities). [Link][1][2][3]
-
Hwang, H.S., et al. Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide.[4][5] J. Org.[4][5] Chem, 2020.[6][4][5][7][8] (Validates the prevalence of disulfide byproducts). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-[(1,3-Benzothiazol-2-yl)iminomethyl]-6-methoxyphenol: a new monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Benzothiazole synthesis [organic-chemistry.org]
- 5. Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide [organic-chemistry.org]
- 6. arabjchem.org [arabjchem.org]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. sfera.unife.it [sfera.unife.it]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate
Disclaimer: This guide provides essential disposal procedures for Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate, formulated from the safety profiles of structurally analogous benzothiazole derivatives. As a laboratory professional, you are REQUIRED to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this exact compound and to strictly adhere to the hazardous waste management protocols established by your institution's Environmental Health and Safety (EHS) department. This document serves as a foundational resource, not a replacement for official regulatory compliance.
Core Principle: Proactive Hazard Assessment
The cornerstone of safe disposal is a comprehensive understanding of the potential risks. While specific toxicological data for Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate may be limited, the benzothiazole scaffold is well-characterized. Structurally related compounds are frequently classified as toxic and environmentally hazardous. Therefore, this compound must be managed as hazardous chemical waste until proven otherwise.
The causality here is risk mitigation; by treating it with the highest reasonable level of precaution based on its chemical family, we create a self-validating safety system that protects both laboratory personnel and the environment.
Inferred Hazard Profile
Based on data from analogous benzothiazole compounds, the following hazards should be anticipated.[1][2][3]
| Hazard Classification | GHS Hazard Statement | Rationale and Implication for Disposal |
| Acute Toxicity (Oral, Dermal, Inhalation) | H301/H302: Toxic/Harmful if swallowedH311/H312: Toxic/Harmful in contact with skinH332: Harmful if inhaled | This compound poses a significant health risk through multiple exposure routes. All handling, including for disposal, must occur in a ventilated fume hood with appropriate PPE to prevent accidental ingestion, skin contact, or inhalation.[3] |
| Serious Eye Irritation | H319: Causes serious eye irritation | Direct contact with the eyes can cause significant damage. Chemical splash goggles are mandatory. |
| Skin Irritation | H315: Causes skin irritation | Prolonged or repeated skin contact must be avoided. This dictates the use of chemical-resistant gloves.[3] |
| Aquatic Hazard | H402: Harmful to aquatic life | This compound must never be disposed of down the drain, as it can harm aquatic ecosystems. Environmental release must be prevented.[4] |
| Potential Mutagenicity | (Suspected for some derivatives) | Some related compounds are suspected of causing genetic defects.[1] This elevates the need for stringent containment to prevent any level of exposure. |
Pre-Disposal Protocol: Operational Readiness
Before handling the waste, ensure all safety and logistical measures are in place. This preparation is non-negotiable.
Essential Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemical-resistant gloves (e.g., Nitrile, Neoprene). Always double-check the manufacturer's glove compatibility chart.
-
Eye Protection: Use safety glasses with side shields or, preferably, chemical splash goggles.
-
Body Protection: A buttoned lab coat is required. For larger quantities or in case of a spill, a chemically resistant apron is recommended.[1]
-
Respiratory Protection: All disposal-related tasks must be performed within a certified chemical fume hood to mitigate inhalation risks.[1]
Step-by-Step Disposal Workflow
Follow this procedural guide to ensure compliant and safe disposal of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate and associated contaminated materials.
Step 1: Waste Categorization and Segregation
This is the most critical step. Improper segregation can lead to dangerous chemical reactions and regulatory violations.
-
Action: Designate Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate waste as "Hazardous Chemical Waste."
-
Causality: Do not mix this waste with any other waste stream (e.g., non-hazardous, other solvents, or even other hazardous wastes) unless explicitly permitted by your EHS department.[5] Mixing can complicate the disposal process, increase costs, and create unforeseen hazards.
Step 2: Containerization and Labeling
The waste container is your primary method of containment.
-
Action:
-
Select a container that is in good condition, free of leaks, and chemically compatible with the waste. The original product container is often the best choice.[5]
-
Keep the container securely closed at all times, except when adding waste.
-
Attach a "Hazardous Waste" label provided by your EHS department.
-
On the label, clearly write the full chemical name: "Waste Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate." List all components if it is a mixture.
-
Include the approximate quantity or concentration and the date you began accumulating the waste.
-
-
Trustworthiness: A properly labeled container is a self-validating system. It communicates the hazard to everyone in the laboratory and ensures the waste is handled correctly by disposal technicians.
Step 3: Management of Contaminated Materials
Any item that comes into direct contact with the chemical is also considered hazardous waste.
-
Action: Dispose of grossly contaminated items such as pipette tips, weigh boats, gloves, and absorbent paper in a designated solid hazardous waste container, separate from the liquid waste.
-
Causality: This prevents the contamination of the non-hazardous waste stream and ensures all potentially toxic material is captured for proper disposal.
Step 4: Temporary Storage in the Laboratory
-
Action: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory. This area should have secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Causality: The storage location should be away from incompatible materials, such as strong oxidizing agents, acids, or bases, to prevent accidental reactions.[6]
Step 5: Final Disposal and Removal
-
Action: Once the container is full or you have finished the project, contact your institution's EHS department to schedule a pickup.
-
Causality: Only licensed hazardous waste contractors are legally permitted to transport and dispose of this type of chemical waste.[7][8] Never attempt to remove or transport the waste off-site yourself.
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental release.
-
Alert Personnel: Immediately notify colleagues in the vicinity.
-
Isolate the Area: Secure the area and prevent unauthorized entry.
-
Don PPE: If you are trained and it is safe to do so, don the appropriate PPE as listed in Section 2.
-
Contain and Absorb: For liquid spills, use an inert absorbent material like Chemizorb®, sand, or diatomaceous earth to cover and absorb the spill.[2] Do not use combustible materials like paper towels. For solid spills, you may carefully sweep them up, avoiding dust generation.[1]
-
Collect Waste: Carefully collect the absorbed material and contaminated debris into your designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.
Visualization: Disposal Decision Workflow
This diagram illustrates the logical flow for handling waste generated from Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate.
Caption: Decision workflow for the proper segregation and disposal of laboratory waste.
References
- SAFETY DATA SHEET for Benzothiazole. Sigma-Aldrich.
- SAFETY DATA SHEET for 2-Amino-6-methoxybenzothiazole. Fisher Scientific.
- Safety D
- SAFETY DATA SHEET for Benzothiazole. Fisher Scientific.
- Safety Data Sheet for Benzothiazole. [Source not specified].
- SAFETY D
- Safety data sheet for Benzothiazole. [Source not specified].
- Methylisothiazolinone SAFETY D
- 6-Methoxybenzothiazole-2-carbonitrile - SAFETY D
- 2-Methyl-1,3-benzothiazole-6-carboxylic acid | C9H7NO2S | CID 246898. PubChem.
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
- 2-AMINO-6-METHOXYBENZOTHIAZOLE. CAMEO Chemicals - NOAA.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Proper Disposal of 6-chloro-1,3-benzothiazole-2-thiol: A Guide for Labor
Sources
- 1. fishersci.com [fishersci.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. 2-Methyl-1,3-benzothiazole-6-carboxylic acid | C9H7NO2S | CID 246898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. vumc.org [vumc.org]
- 6. fishersci.com [fishersci.com]
- 7. synerzine.com [synerzine.com]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate
Executive Summary & Chemical Context[1][2][3][4]
Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate (CAS: 29313-27-9) is a critical heterocyclic intermediate, predominantly utilized in the synthesis of D-Luciferin analogs (bioluminescence assays) and benzothiazole-based medicinal scaffolds (antitumor/neuroprotective agents).
While often categorized generically as an organic building block, its benzothiazole core dictates specific safety protocols. Benzothiazoles are known sensitizers and irritants . Furthermore, this compound is frequently dissolved in penetrating polar aprotic solvents (DMSO, DMF), which creates a "Carrier Effect" risk —where the solvent actively transports the solute through the dermal barrier.
This guide moves beyond the standard SDS to provide an operational framework for researchers handling this compound in drug discovery and chemical biology workflows.
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the specific risks associated with this pharmacophore.
| Hazard Class | GHS Classification (Predicted/Analogous) | Operational Implication |
| Acute Toxicity | Category 4 (Oral/Dermal/Inhalation) | Harmful if swallowed or absorbed.[1][2] Avoid generating dust.[3][1][2][4][5][6] |
| Skin/Eye Irritation | Category 2 (H315, H319) | Causes significant irritation to mucous membranes.[7] |
| Sensitization | Skin Sens. 1 (H317) | Critical: Benzothiazoles are potent sensitizers. Repeated exposure may cause allergic dermatitis. |
| Physical State | Solid (Powder) | Electrostatic dust generation is the primary vector of exposure during weighing. |
Senior Scientist Insight: The danger is not just the solid; it is the solution . Once dissolved in DMSO or DMF, the permeation rate through standard nitrile gloves increases drastically.
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Self-Validating Safety —meaning the gear selected visually confirms compliance (e.g., double-gloving contrast).
Respiratory & Ocular Protection
| Zone | Equipment | Specification | Rationale |
| Weighing (Solid) | Fume Hood | Face velocity: 80–100 fpm | Primary engineering control to capture electrostatic dust. |
| Backup Respiratory | N95 / P100 | NIOSH-approved | Required only if weighing outside a hood (not recommended) or during spill cleanup. |
| Ocular | Safety Goggles | ANSI Z87.1+ (Chemical Splash) | Preferred over safety glasses due to the fine particle size of the powder which can bypass side shields. |
Dermal Protection (The Double-Barrier System)
For handling stock solutions (DMSO/DMF), a single layer of nitrile is insufficient for prolonged contact.
| Layer | Material | Thickness | Function |
| Inner Glove | Nitrile (Bright Color) | 4 mil (0.10 mm) | Acts as the primary biological barrier. A bright color (e.g., orange/purple) highlights breaches in the outer glove. |
| Outer Glove | Nitrile (Extended Cuff) | 5–8 mil (0.12–0.20 mm) | Sacrificial layer. Provides mechanical strength and initial solvent resistance. |
| Body | Lab Coat (Tyvek® preferred) | Non-woven | Standard cotton coats absorb liquids; Tyvek repels powders and splashes. |
Operational Protocol: From Storage to Synthesis
This workflow integrates safety steps directly into the experimental procedure.
Phase 1: Storage & Retrieval
-
Storage: Store at 2–8°C (Refrigerated). Keep under inert gas (Argon/Nitrogen) if possible to prevent hydrolysis of the ester.
-
Equilibration: Allow the vial to warm to room temperature before opening. This prevents condensation, which hydrolyzes the ester and causes the powder to clump (increasing handling risk).
Phase 2: Weighing (The Critical Step)
-
Static Control: Benzothiazole esters are prone to static charge. Use an anti-static gun or a polonium strip inside the balance chamber.
-
Technique: Do not use a spatula directly from the stock bottle. Tap gently into a tared weighing boat.
-
Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe after weighing.
Phase 3: Solubilization (The "Carrier Effect" Zone)
-
Solvent Choice: Typically DMSO, DMF, or Methanol.
-
Protocol: Add solvent slowly to the solid.
-
Safety Check: If using DMSO, assume instant dermal absorption upon splash. If a splash occurs on the outer glove, DO NOT WIPE . Remove the outer glove immediately, wash hands, and replace.
Visual Workflow: Safe Handling Lifecycle
The following diagram illustrates the logical flow of handling, emphasizing safety "Gatekeepers" (decisions that stop the process if safety is compromised).
Caption: Operational lifecycle for Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate. The Red Zone indicates the highest risk for dermal absorption.
Disposal & Emergency Procedures
Waste Segregation
-
Solid Waste: Contaminated weighing boats and gloves must go into Hazardous Solid Waste (incineration stream). Do not throw in regular trash.
-
Liquid Waste:
-
If dissolved in DMSO/DMF: Non-Halogenated Organic Waste .
-
If dissolved in DCM/Chloroform: Halogenated Organic Waste .
-
Note: Clearly label the tag with "Benzothiazole Ester - Potential Sensitizer."
-
Emergency Response[3][8][10][12]
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (it may enhance absorption).
-
Eye Contact: Flush for 15 minutes. Seek medical attention immediately.
-
Spill (Solid): Wet wipe (methanol) to prevent dust. Do not dry sweep.
-
Spill (Solution): Absorb with vermiculite. Dispose of as hazardous waste.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 328966, Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Benzothiazole derivatives and sensitization risks. Retrieved from [Link]
-
Liao, C., et al. (2018). Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. American Chemical Society. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
